Calcium;diiodide;hydrate
Description
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Properties
IUPAC Name |
calcium;diiodide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRQETYMJRSWOH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Ca+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589951 | |
| Record name | Calcium iodide--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71626-98-7 | |
| Record name | Calcium iodide--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling & Stability Management of Calcium Diiodide Hydrate
Topic: Physicochemical Properties of Calcium Diiodide Hydrate Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary: The Redox & Hydration Challenge
Calcium diiodide hydrate (
-
The Hydration Ambiguity: Commercially labeled as "hydrate," it frequently exists as a non-stoichiometric mixture approximating the tetrahydrate (
) or hexahydrate ( ), with water content shifting rapidly with ambient humidity.[1] -
The Redox Instability: The iodide moiety is thermodynamically prone to photo-oxidative degradation into elemental iodine (
), converting a white pharmaceutical ingredient into a yellow, cytotoxic impurity.
This guide provides a rigorous physicochemical framework to characterize, stabilize, and utilize
Molecular Architecture & Solid-State Chemistry[1]
Unlike the robust ionic lattice of calcium chloride, calcium iodide’s crystal lattice is compromised by the large, polarizable iodide ion (ionic radius ~220 pm).
Crystal Systems[2]
-
Anhydrous (
): Adopts the Rhombohedral system (Cadmium Iodide, type structure), Space Group .[1] It is a layered structure where calcium ions are octahedrally coordinated by iodides.[1] -
Tetrahydrate (
): The most common commercial form.[1] It typically crystallizes in the Orthorhombic or Monoclinic system depending on the exact crystallization temperature.[1] -
Hexahydrate (
): Formed at lower temperatures (< 10°C) from highly concentrated solutions.[1]
Thermodynamic Profile
The dissolution of anhydrous calcium iodide is intensely exothermic, driven by the high hydration enthalpy of the calcium ion.[1] However, dissolving the hydrate is less exothermic or even endothermic depending on the hydration state, as the lattice energy is already partially compensated by crystal water.
| Property | Value | Context |
| Formula Weight | 293.89 g/mol (Anhydrous)365.95 g/mol (Tetrahydrate) | Critical for stoichiometric calculations.[1][2] |
| Melting Point | 779°C (Anhydrous)~42°C (Hydrate Decomp.)[1] | Hydrates do not "melt" in the traditional sense; they dissolve in their own water of crystallization (incongruent melting).[1] |
| Density | 3.956 g/cm³ (Anhydrous)~2.55 g/cm³ (Hydrate) | Lower density of hydrate reflects the expanded lattice volume due to water molecules.[1] |
| ~ -120 kJ/mol (Anhydrous) | High exothermicity requires slow addition to solvent to prevent localized boiling/splashing. | |
| Solubility ( | ~64.6 g/100 mL (0°C)~209 g/100 mL (20°C) | Extremely soluble.[1] Exhibits positive temperature coefficient of solubility.[1] |
The "Redox Challenge": Stability & Degradation
The primary failure mode for
Mechanism of Degradation
Light (specifically UV-blue spectrum) excites the iodide electron, lowering the activation energy for oxidation by atmospheric oxygen.[1]
Once formed,
Visualization: Photochemical Degradation Pathway
The following diagram maps the degradation logic and intervention points.
Figure 1: Photochemical degradation pathway of Calcium Iodide.[1] Note that acidic environments accelerate the conversion of radicals to elemental iodine.
Analytical Characterization Framework
Because the hydration state
Analytical Decision Matrix
Use this workflow to qualify raw material before formulation.
Figure 2: Analytical workflow for qualifying Calcium Iodide Hydrate raw material.
Protocol: Thermogravimetric Analysis (TGA)
To determine the exact hydration state (
-
Instrument: TGA (e.g., TA Instruments or Mettler Toledo).
-
Pan: Platinum or Ceramic (Aluminum may react with iodine at high temps).[1]
-
Purge: Nitrogen (40 mL/min) to prevent oxidation during heating.
-
Method: Ramp 10°C/min from 25°C to 400°C.
-
Interpretation:
Experimental Protocols
Synthesis & Purification (High Purity)
For drug development, commercial technical grade is often insufficient.[1]
Reaction:
-
Reagents: High-purity Calcium Carbonate (
) and Hydriodic Acid ( , 57%, unstabilized).[1] -
Procedure:
-
Suspend
in deoxygenated water under flow.[1] -
Add
dropwise.[1] The reaction is effervescent ( ).[1] -
Maintain slight excess of
to ensure neutral pH (prevents oxidation).[1] -
Filter undissolved
.[1] -
Crystallization: Evaporate filtrate under reduced pressure (Rotavap) at < 45°C. Do not overheat, or hydrolysis to
may occur.[1] -
Drying: Dry the resulting crystals in a vacuum desiccator over
.
-
Stabilization in Formulation
When using
-
Chelation: Add EDTA (0.05%) to sequester trace transition metals (Fe, Cu) that catalyze oxidation.[1]
-
Antioxidants: Include Sodium Thiosulfate (
) or Ascorbic Acid at low levels (0.1%) to scavenge any free iodine formed.[1] -
pH: Buffer to pH 6.0–7.5. Acidic pH accelerates oxidation; alkaline pH precipitates Calcium Hydroxide.[1]
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Calcium Iodide: Condensed Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[1][3][4] [Link][1]
-
PubChem. (2024).[1] Calcium Iodide Hydrate Compound Summary. National Library of Medicine.[1] [Link][1]
-
Hennings, E., Schmidt, H., & Voigt, W. (2014). Crystal structures of hydrates of simple inorganic salts. II.[1] Water-rich calcium bromide and iodide hydrates.[1][5] Acta Crystallographica Section C. [Link]
-
American Elements. (2024).[1] Calcium Iodide Hydrate Technical Data. [Link][1]
-
Stanbury, D. M. (1989).[1][6] Oxidation of aqueous iodide solutions. Advances in Inorganic Chemistry. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. calcium iodide [chemister.ru]
- 3. calcium iodide [webbook.nist.gov]
- 4. calcium iodide [webbook.nist.gov]
- 5. Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2 · 9H2O, CaI2 · 8H2O, CaI2 · 7H2O and CaI2 · 6.5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Calcium Diiodide Hydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Calcium Diiodide and Its Hydrated Forms
Calcium diiodide (CaI₂), an ionic compound of calcium and iodine, is a salt with noteworthy applications in various scientific and industrial domains.[1] While the anhydrous form has its utility, it is the hydrated crystalline forms of calcium diiodide that present a fascinating case study in solid-state chemistry and materials science. The incorporation of water molecules into the crystal lattice, known as water of crystallization, gives rise to a series of hydrates with distinct crystal structures and properties.
For professionals in drug development and pharmaceutical sciences, understanding the crystalline forms of iodide salts is of paramount importance. Iodine and its compounds are crucial in various therapeutic and diagnostic applications, including their use as contrast agents, antiseptics, and in the synthesis of pharmaceuticals.[2][3] The specific crystalline structure of a compound can significantly influence its solubility, stability, and bioavailability, thereby impacting its efficacy and formulation. This guide provides a comprehensive overview of the crystal structures and lattice parameters of well-characterized calcium diiodide hydrates, offering a foundational understanding for researchers working with these materials.
The Crystal Structures of Calcium Diiodide Hydrates: A Detailed Analysis
Recent crystallographic studies have elucidated the structures of several water-rich calcium diiodide hydrates. These studies reveal a recurring theme of distorted Ca(H₂O)₈ antiprisms as the fundamental coordination polyhedron for the calcium ion. The arrangement and connectivity of these antiprisms, along with the placement of iodide ions and additional water molecules, define the unique crystal structure of each hydrate.
Calcium Diiodide Octahydrate (CaI₂·8H₂O)
Single crystals of calcium iodide octahydrate have been successfully grown from aqueous solutions at low temperatures.[4] The crystal structure of CaI₂·8H₂O is characterized by dimeric units formed from edge-sharing Ca(H₂O)₈ antiprisms. This structural motif is a key feature that distinguishes it from other hydrates in this series.
Calcium Diiodide Heptahydrate (CaI₂·7H₂O)
Similar to the octahydrate, the heptahydrate form also features dimeric units of Ca(H₂O)₈ antiprisms. However, in CaI₂·7H₂O, these antiprisms are connected via trigonal-plane-sharing. This subtle difference in the connectivity of the coordination polyhedra leads to a distinct crystal lattice.
Calcium Diiodide 6.5-Hydrate (CaI₂·6.5H₂O)
The crystal structure of calcium iodide 6.5-hydrate has been redetermined with high precision. Its structure is also built from distorted Ca(H₂O)₈ antiprisms that form dimeric units. The non-stoichiometric amount of water in the formula is a result of the specific arrangement of water molecules within the crystal lattice.
Other Hydrated Forms: Hexahydrate and Tetrahydrate
While calcium diiodide hexahydrate (CaI₂·6H₂O) and tetrahydrate (CaI₂·4H₂O) are known to exist, detailed crystallographic data, including lattice parameters and space groups, are not as readily available in the published literature as for the aforementioned hydrates.[5][6][7] Further research is required to fully characterize the crystal structures of these forms.
Tabulated Crystallographic Data
The following table summarizes the key crystallographic parameters for the well-characterized calcium diiodide hydrates, as determined by single-crystal X-ray diffraction.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Calcium Diiodide Octahydrate | CaI₂·8H₂O | Monoclinic | P2₁/c | 10.435(3) | 10.354(3) | 13.567(4) | 90 | 109.83(2) | 90 | 4 |
| Calcium Diiodide Heptahydrate | CaI₂·7H₂O | Monoclinic | P2₁/n | 8.441(2) | 16.273(4) | 8.618(2) | 90 | 106.87(2) | 90 | 4 |
| Calcium Diiodide 6.5-Hydrate | CaI₂·6.5H₂O | Monoclinic | C2/c | 16.755(5) | 9.982(3) | 16.143(5) | 90 | 116.34(2) | 90 | 8 |
Data sourced from Hennings et al. (2014).
Experimental Methodology: Elucidating the Crystal Structure
The determination of the crystal structure of calcium diiodide hydrates is achieved through the powerful technique of single-crystal X-ray diffraction. This method provides precise information about the three-dimensional arrangement of atoms within a crystal.
The Causality Behind Experimental Choices
The selection of single-crystal X-ray diffraction is predicated on its ability to provide unambiguous structural data. For hydrated salts, which can exhibit complex hydrogen-bonding networks and various coordination geometries, this level of detail is crucial. The choice of low temperatures for crystal growth and data collection is also a critical experimental parameter. It serves to:
-
Stabilize Higher Hydrates: Many water-rich hydrates are only stable at sub-ambient temperatures.
-
Reduce Thermal Motion: Cooling the crystal reduces the thermal vibration of atoms, leading to a clearer and more precise diffraction pattern, which in turn results in a more accurate final structure.
Step-by-Step Protocol for Crystal Structure Determination
-
Crystal Growth:
-
Prepare a saturated aqueous solution of calcium diiodide.
-
Slowly cool the solution to the desired temperature to induce crystallization. The specific temperature will determine which hydrate form crystallizes.
-
Carefully select a single crystal of suitable size and quality for analysis.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas to maintain a low temperature.
-
Position the crystal in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.
-
-
Data Processing and Structure Solution:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The positions of the atoms within the unit cell are determined using computational methods (e.g., direct methods or Patterson synthesis).
-
-
Structure Refinement:
-
The initial atomic model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
-
Experimental Workflow Diagram
Caption: Workflow for the determination of calcium diiodide hydrate crystal structures.
Applications and Relevance
Calcium iodide and its hydrates have several applications, primarily leveraging the properties of the iodide ion.
-
Pharmaceuticals: Iodine is an essential element for thyroid function, and iodide compounds can be used in dietary supplements and certain medications.[8][9] The controlled release and bioavailability of iodide can be influenced by the solid-state properties of its salt forms.
-
Chemical Synthesis: Calcium iodide can serve as a source of iodide ions in various chemical reactions.[8]
-
Photography: Historically, iodides have been used in the preparation of photographic emulsions.[1]
Conclusion
The crystal structures of calcium diiodide hydrates, particularly the octahydrate, heptahydrate, and 6.5-hydrate, have been well-characterized through single-crystal X-ray diffraction. These structures are defined by the arrangement of Ca(H₂O)₈ antiprisms and the intricate network of hydrogen bonding. A thorough understanding of these crystalline forms is essential for researchers and professionals in fields where the solid-state properties of iodide salts are critical. The experimental protocols outlined in this guide provide a framework for the determination of such structures, emphasizing the importance of careful experimental design in elucidating the complex world of hydrated inorganic salts. Further investigation into other hydrated forms of calcium diiodide will undoubtedly provide a more complete picture of this important chemical system.
References
-
Rock Chemicals, Inc. (2024, November 7). Role of Iodine and Its Derivatives in Different Industries. Retrieved from [Link]
-
Coherent Market Insights. (2025, March 27). Role of Iodine in Pharmaceutical and Healthcare Applications. Retrieved from [Link]
-
Multichem Exports. (n.d.). Calcium iodide anhydrous. Retrieved February 23, 2026, from [Link]
-
SFA (Oxford). (n.d.). The Iodine Market. Retrieved February 23, 2026, from [Link]
-
Collegedunia. (2023, December 19). Calcium Iodide Formula: Structure, Properties & Applications. Retrieved from [Link]
-
ResearchGate. (2025, December 20). A comprehensive review on medicinal applications of iodine. Retrieved from [Link]
-
Grokipedia. (n.d.). Calcium iodide. Retrieved February 23, 2026, from [Link]
-
GeeksforGeeks. (2023, December 19). Calcium Iodide Formula - Structure, Properties, Uses, Sample Questions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2 · 9H2O, CaI2 · 8H2O, CaI2 · 7H2O and CaI2 · 6.5H2O. Retrieved February 23, 2026, from [Link]
-
Crystallography Open Database. (n.d.). Crystallography Open Database. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). Calcium iodide, hexahydrate. Retrieved February 23, 2026, from [Link]
- Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2009). Crystallography Open Database (COD): an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726-729.
-
ResearchGate. (n.d.). Crystallography Open Database - An Open-Access Collection of Crystal Structures. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Crystallography Open Database. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). Crystallography Open Database (COD). Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). Calcium iodide hexahydrate. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Calcium iodide. Retrieved February 23, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 23, 2026, from [Link]
- Hennings, E., Schmidt, H., & Voigt, W. (2014). Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2·9H2O, CaI2·8H2O, CaI2·7H2O and CaI2·6.5H2O. Acta Crystallographica Section C: Structural Chemistry, 70(9), 876-881.
-
re3data.org. (n.d.). Cambridge Structural Database. Retrieved February 23, 2026, from [Link]
- Schmidt, H., Voigt, W., & Hennings, E. (2014). Crystal structures of Ca(ClO4)2·4H2O and Ca(ClO4)2·6H2O.
-
ZambiaWiki. (n.d.). Water of crystallization. Retrieved February 23, 2026, from [Link]
-
American Elements. (n.d.). Calcium Iodide Tetrahydrate. Retrieved February 23, 2026, from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Calcium iodide hexahydrate | CaH12I2O6 | CID 6093259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Calcium iodide - Wikipedia [en.wikipedia.org]
- 7. americanelements.com [americanelements.com]
- 8. Calcium iodide anhydrous Exporter | Calcium iodide anhydrous Exporting Company | Calcium iodide anhydrous International Distributor [multichemexports.com]
- 9. The Iodine Market | SFA (Oxford) [sfa-oxford.com]
Thermodynamic Stability & Handling of Calcium Iodide Hydrates: A Process Chemistry Perspective
Executive Summary
Calcium Iodide (
For drug development and process chemistry, the stability of
This guide moves beyond basic physical properties to provide a mechanistic understanding of
The Physicochemical Landscape
The Hydrate System
Calcium iodide does not exist as a static entity in ambient conditions. It functions as a dynamic system seeking equilibrium with atmospheric moisture. The commercially available form is typically Calcium Iodide Hexahydrate (
-
Hexahydrate (
): The thermodynamic ground state at standard temperature and pressure (STP). It forms trigonal crystals. -
Lower Hydrates (
): Formed during thermal dehydration or vacuum desiccation. -
Anhydrous (
): High-energy state. Kinetically unstable in air; rapidly reverts to hydrate or hydrolyzes.
The "42°C Trap" (Incongruent Melting)
A critical failure mode in handling
- : The hexahydrate does not "melt" in the traditional sense; it dissolves in its own water of crystallization.
-
Consequence: If a container is left in a warm warehouse or heated too quickly during drying, the solid collapses into a viscous liquid. Upon cooling, it does not recrystallize into a uniform powder but forms a hard, glassy cake (conglomerate) that is difficult to dispense and has variable water content.
Thermodynamic Stability & Decomposition Pathways
The stability of
The Pathways
-
Dehydration (Desired): Removal of water to access the Lewis acidic metal center.
-
Hydrolysis (Parasitic): At elevated temperatures (
) or in the presence of trapped moisture, water attacks the cation. Risk: Release of corrosive gas and formation of insoluble impurities. -
Oxidation (Photochemical/Thermal): Iodide (
) is a reducing agent. Indicator: The material turns from white to yellow/brown.
Stability Logic Diagram
The following diagram illustrates the state transitions and failure modes based on environmental inputs.
Figure 1: State transition map for Calcium Iodide. Note the critical branching at 42°C and the irreversible degradation pathways (Oxidation/Hydrolysis).
Experimental Protocols: Characterization
To validate the quality of
Protocol: Inert-Atmosphere TGA
Objective: Determine precise water content and detect onset of hydrolysis.
Equipment: TGA/DSC (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).
Methodology:
-
Sample Prep: Handle sample exclusively in a Nitrogen/Argon glovebox.
-
Crucible: Use Aluminum Sealed Pans with a Laser Pinhole (approx. 50
).-
Why? An open pan allows moisture uptake during transfer. A sealed pan with a pinhole creates a "self-generated atmosphere" that slows dehydration kinetics, allowing better separation of hydrate steps and preventing rapid oxidation.
-
-
Purge Gas: Dry Nitrogen (50 mL/min). Do not use Air.
-
Ramp:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 110°C (Hold 10 min to drive off surface water).
-
Ramp 10°C/min to 600°C.
-
Data Interpretation:
-
Event 1 (40-60°C): Endothermic peak in DSC (Melting). Minimal mass loss if pinhole is small.
-
Event 2 (80-200°C): Stepwise mass losses corresponding to
. -
Event 3 (>350°C): If mass loss continues without a plateau, Hydrolysis is occurring (
loss). A stable plateau indicates successful anhydrous formation.
Visualization of TGA Workflow
Figure 2: Decision tree for TGA characterization of Calcium Iodide, highlighting common experimental artifacts.
Storage & Handling Specifications
Based on the thermodynamic profile, the following handling SOPs are mandatory for maintaining reagent integrity.
Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | < 30°C | Strictly below the 42°C incongruent melting point to prevent caking. |
| Atmosphere | Argon/Nitrogen | Prevents oxidation ( |
| Container | Amber Glass / Foil | |
| Desiccant | Silica gel is often insufficient due to the extreme hygroscopicity of |
Drying Protocol (Purification)
If anhydrous material is required for synthesis:
-
Do NOT heat rapidly. Heating wet
> 100°C causes hydrolysis ( formation). -
Step 1: Vacuum dry (0.1 mbar) at Ambient Temperature for 4-6 hours. (Removes surface water without melting).
-
Step 2: Slowly ramp (0.5°C/min) to 80°C . Hold for 12 hours.
-
Step 3: Ramp to 200°C only after bulk water is removed.
References
- Mellor, J. W.A Comprehensive Treatise on Inorganic and Theoretical Chemistry. Vol 3. Longmans, Green and Co., London. (Detailed phase descriptions of alkaline earth halides).
-
NIST Chemistry WebBook . "Calcium Iodide".[1][2][3][4][5][6][7][8][9] Standard Reference Data. Link
- Gisby, J. A., et al. "Thermodynamic modelling of calcium interactions in cement matrices." Cement and Concrete Research, 2005.
- Speight, J. G.Lange's Handbook of Chemistry, 16th Edition. McGraw-Hill Education. (Physical constants and melting points).
-
American Elements . "Calcium Iodide Hexahydrate Safety Data Sheet". Link
- FactSage Thermochemical Software. "Phase Diagram of Ca-I-H-O system". (Theoretical grounding for hydrolysis thresholds).
Sources
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- 3. semanticscholar.org [semanticscholar.org]
- 4. Calcium iodate - Wikipedia [en.wikipedia.org]
- 5. CALCIUM IODIDE HYDRATE | 71626-98-7 [chemicalbook.com]
- 6. calcium iodide [webbook.nist.gov]
- 7. americanelements.com [americanelements.com]
- 8. 71626-98-7・Calcium Iodide n-Hydrate・030-00662・034-00665[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. youtube.com [youtube.com]
A Technical Guide to the Solubility of Calcium Diiodide Hydrate in Polar Organic Solvents
Introduction: Beyond Aqueous Solutions
Calcium diiodide (CaI₂), a salt of significant interest in pharmaceutical synthesis, catalysis, and as a source of iodine, is well-understood in aqueous systems.[1] However, for drug development professionals and organic chemists, its behavior in non-aqueous, polar organic solvents is of paramount importance. These solvents are the bedrock of modern synthesis, offering a reaction environment that can be finely tuned to favor specific outcomes. Calcium diiodide's utility in these environments is directly governed by its solubility, a factor that dictates reaction kinetics, product purity, and the feasibility of downstream processing.
This guide moves beyond simple solubility tables to provide a foundational understanding of the physicochemical principles governing the dissolution of calcium diiodide and its hydrates in polar organic solvents. As a hygroscopic compound, CaI₂ readily absorbs atmospheric moisture to form various hydrates (e.g., di-, tetra-, and hexahydrates), a critical consideration for experimental design.[2][3][4] The presence of this bound water fundamentally alters the salt's interaction with organic solvent molecules. We will explore the energetic tug-of-war that defines solubility, detail a robust experimental protocol for its accurate determination, and discuss the critical variables that must be controlled for reproducible results.
Part 1: The Theoretical Framework of Solubility
To control a system, one must first understand it. The solubility of an ionic salt like calcium diiodide hydrate in a polar organic solvent is not a simple "like dissolves like" scenario. It is a complex interplay between the salt's crystal lattice energy, the solvent's ability to solvate the dissociated ions, and the specific interactions mediated by the solvent's molecular structure.
The Dissolution Process: An Energetic Perspective
Dissolution is governed by a change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is driven by two primary energetic contributions:
-
Lattice Energy (ΔH_lattice): This is the energy required to break apart the ionic crystal lattice and separate the Ca²⁺ and I⁻ ions. It is an endothermic process (positive value) and is a measure of the strength of the ionic bonds within the solid salt.
-
Solvation Energy (ΔH_solvation): This is the energy released when the separated ions are stabilized by the solvent molecules. It is an exothermic process (negative value). In polar solvents, this involves the formation of ion-dipole interactions, where the negative end of the solvent's dipole orients around the Ca²⁺ cation and the positive end orients around the I⁻ anion.
The overall enthalpy of the solution (ΔH_solution) is the sum of these two terms. If the solvation energy released is greater than or comparable to the lattice energy required, the salt will likely be soluble.
Caption: Experimental workflow for solubility determination via isothermal saturation.
Step-by-Step Procedure:
-
Preparation:
-
To a 20 mL glass vial with a PTFE-lined screw cap, add an excess of calcium diiodide hydrate (e.g., ~2-3 g). The exact amount is not critical, but there must be visible undissolved solid at the end of the experiment.
-
Record the exact mass of the added salt.
-
Add a known mass of the desired polar organic solvent (e.g., ~10 g).
-
Causality: Using mass for both solute and solvent avoids inaccuracies from temperature-dependent density changes. A sealed vial is essential to prevent solvent evaporation or moisture uptake from the air. [4]
-
-
Equilibration:
-
Place the sealed vial in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the slurry for a prolonged period (minimum 24 hours, 48 hours is preferable) to ensure the system reaches thermodynamic equilibrium.
-
Causality: Constant temperature is non-negotiable as solubility is highly temperature-dependent. [5]Sufficient agitation time ensures that the dissolution rate equals the precipitation rate, defining saturation.
-
-
Phase Separation:
-
Turn off the shaker but leave the vial in the isothermal bath for an additional 4-6 hours.
-
Causality: This allows the excess, undissolved solid to settle completely, ensuring that the supernatant liquid is free of suspended particles which would artificially inflate the measured solubility.
-
-
Sampling:
-
Carefully withdraw a sample (~2-3 mL) of the clear supernatant using a glass syringe fitted with a solvent-compatible syringe filter (e.g., 0.45 µm PTFE).
-
Causality: The filter removes any fine particulates. Pre-warming the syringe slightly can prevent premature crystallization of the solute if the lab temperature is significantly lower than the bath temperature.
-
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed, dry glass vial. Immediately seal and record the total mass (vial + wet sample).
-
Place the vial, uncapped, into a vacuum oven at a moderate temperature (e.g., 60-70 °C) until the solvent has completely evaporated.
-
Transfer the vial to a desiccator to cool to room temperature, then weigh to determine the mass of the dry residue (dissolved CaI₂·xH₂O).
-
Repeat the drying/cooling/weighing cycle until a constant mass is achieved.
-
Causality: Drying to a constant weight is the only way to verify that all solvent has been removed. Cooling in a desiccator prevents the highly hygroscopic residue from reabsorbing atmospheric moisture. [6]
-
-
Calculation:
-
Mass of Solvent = (Mass of vial + wet sample) - (Mass of vial + dry residue)
-
Mass of Solute = Mass of dry residue
-
Solubility (g / 100g solvent) = (Mass of Solute / Mass of Solvent) × 100
-
Part 4: Critical Factors Influencing Data Integrity
Reproducible solubility data can only be achieved by rigorously controlling key variables. Overlooking these factors is a common source of error in laboratory and process development settings.
Caption: Interrelated factors affecting experimental solubility measurements.
-
Temperature: As shown in the data table, solubility is strongly dependent on temperature. Precise temperature control (±0.1 °C) is mandatory for high-quality data.
-
Water Content: This is the most critical and often overlooked variable. Water can come from the solvent ("wet" solvent) or from the hydrate itself. The presence of free water can significantly increase solubility in many organic solvents by creating a more polar micro-environment. Always use anhydrous grade solvents and accurately characterize the hydration state of your calcium diiodide.
-
Solute Purity and Hydration State: Commercial calcium diiodide can have varying amounts of water. [7]It is crucial to know which hydrate you are working with or to determine its water content (e.g., via Karl Fischer titration). This is essential for converting mass-based solubility to molar-based solubility.
-
Light Exposure and Stability: Calcium iodide solutions can be sensitive to light and air, which can cause the oxidation of iodide to iodine (I₂), indicated by a yellow or brown coloration. [7]This degradation alters the chemical nature of the system. It is best practice to perform experiments in amber vials or under shielded light conditions. [8]
Conclusion
The solubility of calcium diiodide hydrate in polar organic solvents is a multifaceted property governed by the thermodynamics of dissolution and highly sensitive to experimental conditions. While anhydrous CaI₂ shows high solubility in solvents like methanol and acetone, its behavior is modulated by the solvent's ability to form hydrogen bonds and the presence of its own water of hydration. For professionals in drug development and chemical synthesis, relying on tabulated data is insufficient. A deep understanding of the underlying principles, coupled with the rigorous application of a self-validating experimental protocol, is essential for generating the reliable data needed to design, control, and scale up chemical processes effectively.
References
- Merck Index Online. (n.d.). Calcium Iodide. The Royal Society of Chemistry.
- ChemicalBook. (n.d.). CALCIUM IODIDE CAS#: 10102-68-8.
- Testbook. (n.d.). Calcium Iodide Formula: Explained with Structure, Properties and Uses.
- Guidechem. (n.d.). Calcium iodide 10102-68-8 wiki.
- ChemicalBook. (n.d.). 10102-68-8(CALCIUM IODIDE) Product Description.
- Chemister. (n.d.). calcium iodide.
- Physics Wallah. (2023, September 25). Calcium Iodide Formula : Concepts, Formulas and Properties.
- Alfa Chemistry. (n.d.). CAS 10102-68-8 Calcium iodide.
- Industrial & Engineering Chemistry Research. (2012). Thermodynamics Studies on the Solubility of Inorganic Salt in Organic Solvents. ACS Publications.
- American Chemical Society. (2022). Solubility of Electrolytes in Organic Solvents. Figshare.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures.
- Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures. ACS Publications.
- Chem-Impex. (n.d.). Calcium iodide hydrate.
- CymitQuimica. (n.d.). CAS 71626-98-7: Calcium iodide hydrate.
- ChemicalBook. (2026, January 13). CALCIUM IODIDE HYDRATE | 71626-98-7.
- ResearchGate. (2025, August 7). Solvation of Calcium Ion in Polar Solvents: An X-ray Diffraction and ab Initio Study.
- Flinn Scientific. (2014, March 21). Calcium Iodide SDS (Safety Data Sheet).
- YouTube. (2022, July 23). Is CaI2 Soluble or Insoluble in Water?.
- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
- eScholarship.org. (n.d.). Deciphering the Solvent Effect for the Solvation Structure of Ca2+ in Polar Molecular Liquids.
- OSTI.GOV. (2019, June 15). Deciphering the Solvent Effect for the Solvation Structure of Ca 2+ in Polar Molecular Liquids.
- YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.
Sources
- 1. youtube.com [youtube.com]
- 2. testbook.com [testbook.com]
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- 7. Calcium Iodide [drugfuture.com]
- 8. CALCIUM IODIDE HYDRATE | 71626-98-7 [chemicalbook.com]
phase transition behavior of hydrated calcium iodide
Abstract
This technical guide provides a comprehensive examination of the (CaI₂). It is intended for researchers, scientists, and drug development professionals who utilize or investigate hydrated inorganic salts. This document moves beyond a simple recitation of properties to provide a foundational understanding of the structural and thermodynamic principles governing the hydration, dehydration, and phase transitions of calcium iodide. We will detail the established hydrate forms, elucidate the causal mechanisms behind their stability, and provide robust, field-proven experimental protocols for their characterization using thermal analysis and diffraction techniques. The implications of this behavior, particularly hygroscopicity and phase stability, on pharmaceutical formulation and drug product stability are a central focus.
Introduction: The Significance of Hydrated Calcium Iodide
Calcium iodide (CaI₂) is an inorganic salt with significant applications ranging from a nutritional source of iodine in food and animal feed to a component in pharmaceutical formulations.[1][2] In its anhydrous form, it is a colorless solid, but it is most commonly encountered in its hydrated states due to its highly hygroscopic and deliquescent nature.[3][4] The interaction of CaI₂ with water vapor is not a simple surface phenomenon; it leads to the formation of a series of distinct, crystalline hydrate compounds, each with a specific stoichiometry of water molecules incorporated into its crystal lattice.
The transition between these hydrated states, driven by changes in temperature and ambient humidity, is of critical importance. For drug development professionals, the choice of a specific salt form or the control of its hydration state is paramount. Water introduced through excipients or the atmosphere can induce phase transitions, which may significantly alter a drug product's critical quality attributes, including its stability, dissolution rate, and bioavailability.[5][6] Understanding and controlling the phase transition behavior of a compound like hydrated calcium iodide is therefore essential for robust formulation design and ensuring product performance.[7]
This guide will provide the necessary theoretical framework and practical methodologies to investigate, characterize, and control the complex phase behavior of hydrated calcium iodide.
The Calcium Iodide-Water System: Structure and Stoichiometry
The interaction between calcium iodide and water gives rise to several stable and metastable crystalline hydrates. The specific hydrate that forms is a function of temperature and water activity (or relative humidity). At least five distinct hydrate forms have been identified through crystallographic studies.
The fundamental building block for the most water-rich hydrates is the distorted calcium-octaaqua [Ca(H₂O)₈]²⁺ complex , where the calcium ion is coordinated by eight water molecules arranged in an antiprism geometry.[8][9] The different hydrate structures are distinguished by how these antiprisms are linked together and how the iodide ions are integrated into the lattice.
-
Calcium Iodide Octahydrate (CaI₂·8H₂O): A highly hydrated form stable at low temperatures.
-
Calcium Iodide Heptahydrate (CaI₂·7H₂O): Formed at slightly higher temperatures than the octahydrate.[8]
-
Calcium Iodide 6.5-Hydrate (CaI₂·6.5H₂O): A unique, non-integer hydrate. In this structure, the [Ca(H₂O)₈] antiprisms are connected via edge-sharing to form dimeric units.[8][9]
-
Calcium Iodide Hexahydrate (CaI₂·6H₂O): A commonly encountered hydrate with a reported melting point of 42°C.[4]
-
Calcium Iodide Tetrahydrate (CaI₂·4H₂O): A lower hydrate, formed upon dehydration of the higher forms.[10]
The transitions between these forms are not merely a continuous loss of water but are distinct, first-order phase transitions involving significant changes in the crystal lattice and thermodynamic properties.
Table 1: Stoichiometric Properties of Known Calcium Iodide Hydrates
| Hydrate Form | Molecular Formula | Molecular Weight ( g/mol ) | Water Content (% w/w) |
| Octahydrate | CaI₂·8H₂O | 437.99 | 32.90% |
| Heptahydrate | CaI₂·7H₂O | 419.98 | 29.99% |
| 6.5-Hydrate | CaI₂·6.5H₂O | 410.97 | 28.46% |
| Hexahydrate | CaI₂·6H₂O | 401.96 | 26.87% |
| Tetrahydrate | CaI₂·4H₂O | 365.93 | 19.68% |
| Anhydrous | CaI₂ | 293.89 | 0.00% |
Characterizing Phase Transitions: Experimental Protocols
The primary techniques for elucidating the phase transition behavior of hydrated salts are simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11] TGA provides precise quantitative information on mass changes (i.e., water loss), while DSC measures the heat flow associated with thermal events, allowing for the determination of transition temperatures and enthalpies.
Workflow for Characterization of Hydrated CaI₂
The logical workflow for a comprehensive analysis involves sequential thermal analysis followed by structural verification.
Caption: Sequential dehydration pathway of calcium iodide hydrates with increasing temperature.
Implications for Pharmaceutical Development
The pronounced hygroscopicity and complex phase behavior of calcium iodide have direct and critical implications in a pharmaceutical context, where it may be used as an active ingredient or an excipient. [1][12]
-
Formulation Stability: The uptake of moisture from the atmosphere or from other excipients can trigger a phase transition from a lower hydrate to a higher hydrate, or even cause deliquescence (dissolving in absorbed water). This can lead to physical changes like caking, powder flow issues, and changes in tablet hardness. [13]2. Chemical Stability: The presence of mobile water molecules in a hydrate or a deliquescent solution can accelerate the degradation of moisture-sensitive active pharmaceutical ingredients (APIs). Furthermore, dissolved CaI₂ can slowly react with oxygen, liberating iodine and causing discoloration and impurity formation. [3]3. Processing-Induced Transitions: Manufacturing processes such as wet granulation introduce water, while drying steps remove it. These processes can inadvertently change the hydration state of the material. If not controlled, this can lead to batch-to-batch variability and unpredictable product performance. For example, converting to an anhydrous form during drying could dramatically increase its hygroscopicity, making it unstable upon storage. [7]4. Dissolution and Bioavailability: Different hydrate forms of a substance have different crystal lattice energies and, consequently, different aqueous solubilities and dissolution rates. [6]A transition to a more stable, less soluble hydrate form during storage could reduce the bioavailability of a drug product.
Trustworthiness through Control: To ensure product quality, a drug development professional must identify the most stable hydrate form under the intended storage conditions (e.g., 25 °C / 60% RH). The formulation and manufacturing process must then be designed to produce and maintain that specific form. The protocols described herein provide the necessary tools to perform this characterization and build a "design space" for robust product development.
Conclusion
The is a complex interplay of thermodynamics and crystal structure. Its system of multiple, interconvertible hydrates, governed by temperature and humidity, presents both challenges and opportunities. For researchers, it is a rich system for studying the fundamentals of hydration in inorganic salts. For pharmaceutical scientists, a thorough understanding of this behavior is not academic but a prerequisite for developing stable, safe, and effective drug products. By employing systematic characterization techniques like TGA/DSC and TXRD, professionals can precisely map the material's phase transitions, control its hydration state, and ultimately mitigate the risks associated with its inherent hygroscopicity.
References
-
Brainly. (2020). a. Use the following data to calculate the enthalpy of hydration for calcium chloride and calcium. [Link]
- Hennings, E., Schmidt, H., & Voigt, W. (2014). Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2·9H2O, CaI2·8H2O, CaI2·7H2O and CaI2·6.5H2O. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 9), 876–881.
-
Dr. Paul Lohmann GmbH & Co. KGaA. (n.d.). Mineral Salts as pharmaceutical excipients. [Link]
-
Vaia. (n.d.). Problem 48 a. Use the following data to cal.... [Link]
-
Gauth. (n.d.). Use the following data to calculate the enthalpy of hydra- tion for calcium chloride and c. [Link]
-
PubChem. (n.d.). Calcium iodide--water (1/2/4). [Link]
-
IEA Solar Heating and Cooling Programme. (n.d.). THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES. [Link]
-
ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]
-
Farnam, Y., et al. (2015). Phase Diagram and Volume Change of the Ca(OH)2 CaCl2 H2O System for Varying Ca(OH)2/CaCl2 Molar Ratios. Journal of Materials in Civil Engineering, 27(9). [Link]
-
ResearchGate. (n.d.). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. [Link]
-
Al-Tikriti, M. M., & Al-Kass, A. A. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link]
-
AIJFR. (2025). The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. [Link]
-
Wikipedia. (n.d.). Calcium iodide. [Link]
-
PubMed. (2018). Effect of excipient properties, water activity, and water content on the disproportionation of a pharmaceutical salt. [Link]
-
University of Innsbruck. (n.d.). Moisture interactions and hydrate formation of drugs and excipients. [Link]
-
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
Phasediagram. (n.d.). Calculation of salt precipitation and phase diagrams. [Link]
-
Grazzini, G., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials, 13(19), 4486. [Link]
-
YouTube. (2022). Is CaI2 Soluble or Insoluble in Water?. [Link]
-
Clifton, C. G. (1971). Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Hemihydrates. NBS Special Publication. [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
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Electronic Band Structure of Calcium Diiodide Hydrate: A Technical Characterization Guide
Executive Summary
Subject: Electronic and Structural Evolution of Calcium Diiodide (
Part 1: The Anhydrous Baseline ( )
To understand the hydrate, we must first establish the electronic baseline of the anhydrous parent.
Crystal Lattice & Symmetry
Anhydrous
-
Structure: Sheets of edge-sharing
octahedra. -
Bonding: Strong ionic-covalent bonds within layers; weak van der Waals (vdW) forces between layers.
-
Lattice Parameters:
Å, Å.
Electronic Band Structure (Anhydrous)
Based on Density Functional Theory (DFT) using hybrid functionals (HSE06), the electronic properties are defined by:
-
Band Gap (
): Indirect gap of ~3.9 eV to 5.1 eV (insulating). Standard GGA-PBE calculations often underestimate this ( eV). -
Valence Band Maximum (VBM): Dominated by Iodine 5p orbitals.
-
Conduction Band Minimum (CBM): Dominated by Calcium 3d/4s orbitals.
-
Topological Features: In the monolayer limit ,
has been predicted to host Semi-Dirac Fermions (SDFs) , where dispersion is linear in one direction and quadratic in the orthogonal direction, protected by non-symmorphic symmetry [1].[1]
Part 2: The Hydration Phase Transition
Hydration in
Structural Collapse
As water content increases, the 2D sheets break down into molecular units.
-
Low Hydration (Intercalation): Water enters the vdW gap, expanding the c-axis (swelling).
-
High Hydration (Crystallization): Stable phases form, specifically
and . -
Coordination: The
ion abandons the octahedral iodine coordination for a distorted square antiprism of 8 water molecules ( ). The Iodide ions ( ) are displaced to the outer sphere, interacting via hydrogen bonds [2].
Electronic Consequences
The transition from Anhydrous
-
Loss of Dispersion: The breakdown of the continuous
layer network results in flatter bands (heavier effective masses) as the system becomes more molecular/ionic and less "solid-state." -
Gap Widening: The confinement of electrons within the
clusters typically widens the HOMO-LUMO gap compared to the bulk anhydrous band gap. -
Dielectric Screening: The presence of polar water molecules (
) drastically changes the dielectric screening environment, affecting exciton binding energies.
Part 3: Computational Protocol (DFT)
Directive: Modeling hydrated salts requires specific corrections for weak interactions and hydrogen bonding. Standard PBE is insufficient.
Recommended Workflow
Software: VASP, Quantum Espresso, or CASTEP.
| Parameter | Setting | Rationale |
| Functional | HSE06 (Hybrid) | Essential for accurate band gaps in wide-gap insulators. PBE underestimates |
| Dispersion Correction | DFT-D3 (Grimme) | Critical for modeling the hydrogen bonds between |
| Plane Wave Cutoff | 520 - 600 eV | High cutoff required for "hard" oxygen potentials and accurate stress tensor convergence. |
| K-Point Grid | Hydrated unit cells are large (low symmetry); dense grids are computationally prohibitive and unnecessary due to flat bands. | |
| Solvation Model | VASP-SOL (Implicit) | Optional: Use if modeling the surface dissolution limit rather than the bulk crystal hydrate. |
Logic Diagram: Computational Setup
Caption: Figure 1. DFT workflow for characterizing calcium iodide hydrates, emphasizing the necessity of dispersion corrections (DFT-D3) and hybrid functionals (HSE06).
Part 4: Experimental Characterization Protocol
Challenge:
Sample Preparation (The "Dry-Box" Rule)
-
Synthesis: Crystallize
from aqueous solution at controlled low temperatures (e.g., 233 K for ) [2]. -
Isolation: Filter crystals in a cold, inert atmosphere (
or Ar) glovebox. -
Encapsulation:
-
For XRD: Capillaries sealed with wax.
-
For Optical/Spectroscopy: Air-tight cells with quartz windows, loaded inside the glovebox.
-
Optical Band Gap Measurement (Tauc Plot)
Since ARPES is difficult on unstable hydrates, UV-Vis Diffuse Reflectance Spectroscopy (DRS) is the standard.
-
Acquire Spectrum: Measure Reflectance (
) from 200 nm to 800 nm. -
Kubelka-Munk Transformation: Convert
to function : -
Tauc Plot: Plot
vs. Energy ( ).-
Use
for indirect allowed transitions (expected for ). -
Use
for direct allowed transitions.
-
-
Extrapolation: The linear intercept with the x-axis gives the optical band gap.
Logic Diagram: Experimental Handling
Caption: Figure 2. Experimental workflow for handling deliquescent calcium iodide hydrates, prioritizing environmental control to prevent liquefaction.
Part 5: Implications for Drug Development & Materials Science
Pharmaceutical Stability
In drug development, Calcium Iodide is often used as an expectorant or iodine source. The transition from anhydrous to hydrate changes the molar volume and solubility profile .
-
Risk: Phase transformation during storage (due to humidity) leads to caking and dosage inconsistencies.
-
Control: Band structure analysis (UV-Vis) can serve as a sensitive quality control (QC) probe. A shift in the absorption edge indicates hydration onset before visible deliquescence occurs.
Scintillator Applications
is chemically similar to-
Hydration Quenching: Water molecules introduce high-frequency
oscillators. These oscillators couple non-radiatively with excited states, quenching the scintillation light yield. -
Band Gap Engineering: Understanding the hydrated band structure helps in designing encapsulation coatings that match the refractive index of the anhydrous crystal to maximize light extraction.
References
-
Guan, S., et al. "Nonsymmorphic symmetry protected spin-orbit semi-Dirac fermions in two dimensions." Physical Review Materials, vol. 1, no. 5, 2017.
-
Hennings, E., et al. "Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2[2][3][4]·9H2O, CaI2[2][3][4]·8H2O, CaI2[2][3][4]·7H2O and CaI2[2][3]·6.5H2O."[2][3][4] Acta Crystallographica Section C, vol. 70, no. 9, 2014, pp. 876-881.[2]
-
Materials Project. "Materials Data on CaI2 (mp-30031)." The Materials Project, Lawrence Berkeley National Laboratory.
-
PubChem. "Calcium Iodide Hydrate." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2 · 9H2O, CaI2 · 8H2O, CaI2 · 7H2O and CaI2 · 6.5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocols for high-purity calcium diiodide hydrate
Application Note: High-Purity Synthesis of Calcium Diiodide Hydrate ( )
Executive Summary & Scientific Rationale
Calcium diiodide (
This protocol details the Hydroiodic Acid Neutralization Route , currently the industry gold standard for high-purity synthesis. Unlike direct element reaction (
The Core Philosophy: We utilize a "Subtractive Purification" strategy.[1] By using an insoluble carbonate precursor in slight excess, we ensure that the limiting reagent (Hydriodic Acid) is fully consumed. The excess precursor is then removed via filtration, leaving a chemically pure filtrate.
Strategic Material Selection
The purity of the final crystal is defined before the reaction begins. Standard laboratory-grade reagents are insufficient for high-purity applications.
| Reagent | Grade Requirement | The "Why" (Causality) |
| Calcium Carbonate ( | 99.99% Trace Metals Basis | Natural limestone contains Fe and Mg. Iron is a redox-active impurity that accelerates iodine liberation in the final product. |
| Hydriodic Acid ( | 57%, Distilled, Unstabilized | CRITICAL: Standard chemical grades contain ~1.5% Hypophosphorous Acid ( |
| Water | Type I (18.2 MΩ·cm) | Dissolved oxygen in standard water will oxidize |
| Inert Gas | Argon or Nitrogen (5.0 Grade) | The entire reaction vessel must be purged to prevent atmospheric oxygen ingress. |
Experimental Protocol: The Neutralization Route
Phase A: System Setup & Inerting
Objective: Create an oxygen-free environment to prevent the "Yellow Creep" (oxidation).
-
Apparatus: Setup a 3-neck Round Bottom Flask (RBF) equipped with:
-
Mechanical stirrer (Teflon blade).
-
Pressure-equalizing addition funnel.
-
Inert gas inlet/outlet (bubbler).
-
-
Purge: Flush the system with Argon/Nitrogen for 20 minutes.
-
Solvent Prep: Charge the RBF with degassed Type I water (approx. 20% of final volume).
Phase B: The Reaction
Reaction Logic:
-
Slurry Formation: Add
to the water in the RBF.-
Stoichiometry: Use a 5% molar excess of
relative to the acid. -
Reasoning: This ensures all
is consumed. Unreacted is insoluble and easily filtered; unreacted is difficult to remove without decomposing the product.
-
-
Acid Addition: Slowly add the unstabilized Hydriodic Acid (57%) via the addition funnel.
-
Observation: Vigorous effervescence (
release).[4] -
Control: Maintain temperature
using an ice bath if necessary. High heat promotes iodine formation.
-
-
Completion: Stir for 30 minutes after effervescence ceases. The solution should be a cloudy white/grey slurry (due to excess
).
Phase C: Purification (The "Self-Validating" Step)
Objective: Remove excess precursor and verify oxidation state.
-
Filtration: Filter the slurry through a 0.22
membrane filter (compatible with iodides) under inert gas pressure or vacuum. -
Visual Validation (Critical Point):
-
Pass: Filtrate is water-clear and colorless.
-
Fail: Filtrate is faint yellow. Root Cause: Oxygen ingress or impure reagents. Action: Reject batch or treat with trace activated carbon (though this risks introducing other impurities).
-
-
pH Check: The pH of the filtrate should be near neutral (6.5–7.5). If pH < 6, the reaction was incomplete (insufficient
time/mixing).
Phase D: Crystallization & Isolation
Objective: Isolate the Hexahydrate (
-
Concentration: Transfer filtrate to a Rotary Evaporator.
-
Settings: Bath temp
, Vacuum ~40 mbar. -
Goal: Remove water until the solution becomes viscous/supersaturated. Do not boil to dryness.
-
-
Crystallization: Transfer the concentrate to a crystallization dish.
-
Drying: Filter crystals and dry in a Vacuum Desiccator at room temperature (
) for 24 hours.-
Warning: Heating
risks dehydration to the tetrahydrate or anhydrous form, which is highly unstable and will decompose to .
-
Process Visualization (Workflow Logic)
The following diagram illustrates the critical path and decision nodes for the synthesis.
Caption: Workflow for High-Purity Calcium Diiodide Hydrate Synthesis. Green nodes indicate validation steps.
Quality Control Specifications
A "High Purity" designation requires meeting specific impurity thresholds.
| Parameter | Specification | Method |
| Assay ( | Complexometric Titration (EDTA) | |
| Appearance | Colorless to white crystals | Visual Inspection |
| pH (5% solution) | 6.5 – 8.0 | Potentiometry |
| Iron (Fe) | ICP-MS | |
| Sulfate ( | Ion Chromatography | |
| Heavy Metals (as Pb) | Colorimetric / ICP-MS | |
| Insoluble Matter | Gravimetric |
References
-
Preparation of Calcium Iodide Hexahydrate . PrepChem. Detailed stoichiometry and vacuum drying parameters for the hexahydrate form. [Link]
-
Calcium Iodide Properties & Solubility . Wikipedia / CRC Handbook of Chemistry and Physics. Solubility data confirming the hexahydrate transition and high solubility in cold water. [Link][3]
-
Reaction of Calcium Carbonate with Hydrohalic Acids. National Institutes of Health (PMC).
. [Link]
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- 5. Hydrofluoric Acid vs Calcium Carbonate: Reaction Analysis [eureka.patsnap.com]
- 6. reddit.com [reddit.com]
- 7. prepchem.com [prepchem.com]
- 8. CN109250689B - Process for preparing calcium iodate by taking saline water obtained after rinsing secondary zinc oxide as raw material - Google Patents [patents.google.com]
Preparation of Anhydrous Calcium Iodide from Hydrate Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Anhydrous Calcium Iodide
Calcium iodide (CaI₂), in its anhydrous form, is a crucial reagent and precursor in a multitude of chemical applications, ranging from organic synthesis and catalysis to its use in the formulation of pharmaceuticals and nutritional supplements.[1] Its utility is often predicated on its anhydrous nature, as the presence of water can interfere with or entirely inhibit specific chemical transformations. However, calcium iodide is highly hygroscopic, readily absorbing atmospheric moisture to form various hydrates (CaI₂·xH₂O), with the tetrahydrate and hexahydrate being common forms.[2][3] This inherent property presents a significant challenge in obtaining and maintaining the anhydrous state, which is essential for moisture-sensitive applications.
This guide provides a comprehensive overview and detailed protocols for the preparation of anhydrous calcium iodide from its hydrated precursors. It is designed to equip researchers with the theoretical understanding and practical methodologies necessary to confidently produce high-purity, anhydrous CaI₂. The protocols emphasize safety, efficiency, and robust validation of the final product.
Theoretical Framework: Understanding the Dehydration Process
The preparation of anhydrous calcium iodide from its hydrates is fundamentally a process of removing water molecules that are coordinated to the Ca²⁺ ion within the crystal lattice. This dehydration can be achieved through several methods, with thermal dehydration under controlled conditions being the most common.
The dehydration process is governed by the thermodynamics of the calcium iodide-water system. The different hydrated forms of calcium iodide have varying degrees of thermal stability. For instance, the tetrahydrate of calcium iodide (CaI₂·4H₂O) begins to lose water at around 42°C, with complete dehydration achievable at approximately 150°C under appropriate conditions.[2]
However, simply heating calcium iodide hydrate in air is often problematic. Calcium iodide is susceptible to oxidation and decomposition at elevated temperatures, especially in the presence of oxygen and carbon dioxide. This can lead to the liberation of free iodine (I₂), resulting in a yellow or brownish, impure product.[3] The reaction is as follows:
2CaI₂(s) + O₂(g) + 2CO₂(g) → 2CaCO₃(s) + 2I₂(g)
To circumvent this, dehydration must be performed under conditions that rigorously exclude air and moisture, such as under high vacuum or in a stream of an inert gas.
Experimental Protocols
This section details two primary methods for the preparation of anhydrous calcium iodide from its hydrated precursors. The choice of method will depend on the available equipment and the desired scale of the preparation.
Protocol 1: Thermal Dehydration Under High Vacuum
This is the most direct and widely applicable method for preparing anhydrous calcium iodide. It relies on the principle that reducing the ambient pressure lowers the boiling point of water, facilitating its removal at lower temperatures and minimizing the risk of thermal decomposition of the iodide.
Materials:
-
Calcium iodide hydrate (e.g., CaI₂·4H₂O or CaI₂·6H₂O)
-
Schlenk flask or a similar vacuum-rated reaction vessel
-
High-vacuum pump (capable of reaching <0.1 mmHg)
-
Heating mantle with a temperature controller
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Inert gas (Argon or Nitrogen) supply
-
Glovebox for handling the anhydrous product
Workflow Diagram:
Caption: Workflow for the thermal dehydration of calcium iodide hydrate under high vacuum.
Step-by-Step Procedure:
-
Preparation: Place a sample of calcium iodide hydrate into a clean, dry Schlenk flask. The flask should be of a suitable size to allow for some agitation of the solid material.
-
Initial Evacuation: Connect the Schlenk flask to a high-vacuum line equipped with a cold trap. It is crucial to use a cold trap to prevent water vapor from contaminating the vacuum pump oil. Begin to evacuate the flask slowly to avoid vigorous outgassing that could carry solid material into the vacuum line.
-
Gentle Heating: Once a stable vacuum is achieved (typically <0.1 mmHg), begin to gently heat the flask using a heating mantle. The temperature should be increased gradually to prevent rapid release of water vapor, which can cause bumping. A recommended heating profile is to raise the temperature from room temperature to 80°C over a period of 2-3 hours.
-
Isothermal Dehydration: Hold the temperature at 75-80°C under continuous high vacuum. The duration of this step will depend on the amount of starting material and its water content. A common indicator of the completion of dehydration is the stabilization of the pressure at the lowest achievable level of the vacuum system. This can take anywhere from several hours to overnight.
-
Cooling: Once dehydration is complete, turn off the heating mantle and allow the flask to cool to room temperature while still under vacuum.
-
Handling and Storage: After the flask has cooled, backfill with a dry, inert gas such as argon or nitrogen. Quickly transfer the flask to a glovebox with a dry, inert atmosphere. Inside the glovebox, transfer the anhydrous calcium iodide to a pre-dried, airtight container for storage.
Protocol 2: Synthesis from Calcium Carbonate and Hydroiodic Acid followed by Dehydration
This method is suitable for preparing anhydrous calcium iodide from readily available starting materials. It involves the initial synthesis of hydrated calcium iodide, which is then dehydrated in situ.
Materials:
-
Calcium carbonate (CaCO₃)
-
Hydroiodic acid (HI, 57% in water is a common concentration)
-
Deionized water
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
High-vacuum line
-
Glovebox
Workflow Diagram:
Caption: Workflow for the synthesis and subsequent dehydration of calcium iodide.
Step-by-Step Procedure:
-
Reaction: In a round-bottom flask equipped with a magnetic stir bar, slowly add hydroiodic acid to a stirred slurry of calcium carbonate in a minimal amount of deionized water. The reaction is exothermic and produces carbon dioxide gas, so the addition should be done carefully to control the effervescence. The reaction is: CaCO₃(s) + 2HI(aq) → CaI₂(aq) + H₂O(l) + CO₂(g).[3]
-
Neutralization and Filtration: Continue adding hydroiodic acid until the effervescence ceases and all the calcium carbonate has dissolved. If necessary, gently heat the solution to ensure the reaction goes to completion. If any unreacted solids remain, filter the solution.
-
Solvent Removal: Connect the flask to a rotary evaporator and remove the bulk of the water under reduced pressure. This will yield a concentrated solution or a solid mass of hydrated calcium iodide.
-
Dehydration: Proceed with the thermal dehydration of the resulting hydrated calcium iodide as described in Protocol 1 .
Characterization and Quality Control
To ensure the successful preparation of anhydrous calcium iodide, it is essential to characterize the final product.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA is an invaluable tool for monitoring the dehydration process. A TGA thermogram of calcium iodide hydrate will show a stepwise mass loss corresponding to the removal of water molecules.[4] The absence of any significant mass loss upon heating the final product to above 150°C under an inert atmosphere is a strong indication of its anhydrous nature. DSC can be used in conjunction with TGA to observe the endothermic transitions associated with the loss of water.[4]
Table 1: Expected Thermal Events in the Dehydration of Calcium Iodide Hydrates
| Hydrate Form | Dehydration Step | Approximate Temperature Range (°C) | Expected Mass Loss (%) |
| CaI₂·6H₂O | CaI₂·6H₂O → CaI₂·4H₂O + 2H₂O | 30 - 40 | ~9% |
| CaI₂·4H₂O | CaI₂·4H₂O → CaI₂ + 4H₂O | 42 - 150 | ~19.7% |
Note: The exact temperatures can vary depending on the heating rate and atmospheric pressure.
Karl Fischer Titration
Karl Fischer titration is a highly sensitive and specific method for the quantitative determination of water content.[1][5][6] This technique can be used to confirm the very low levels of residual water in the final anhydrous product, providing a definitive measure of its dryness. For highly hygroscopic materials like anhydrous calcium iodide, coulometric Karl Fischer titration is often preferred due to its higher sensitivity for low water content.[6]
Spectroscopic and Diffraction Methods
-
Raman Spectroscopy: Raman spectroscopy can be a useful tool for characterizing both hydrated and anhydrous forms of calcium iodide. The presence of water in the hydrated salt will give rise to characteristic O-H stretching and bending vibrations. The spectrum of the anhydrous product should be free of these bands. While a definitive reference spectrum for anhydrous CaI₂ can be challenging to locate in open literature, the disappearance of water-related peaks is a key indicator of successful dehydration.
-
Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for identifying crystalline phases.[7][8][9] The powder diffraction pattern of the final product should match the known pattern for anhydrous calcium iodide. The crystal structure of anhydrous CaI₂ is rhombohedral.[3] Researchers should compare their experimental data with reference patterns from crystallographic databases.
Safe Handling and Storage
Anhydrous calcium iodide is extremely sensitive to air, moisture, and light.[5] Therefore, all handling of the anhydrous product must be performed in a dry, inert atmosphere, such as within a glovebox.
Storage Recommendations:
-
Store in a tightly sealed, opaque container.
-
The container should be placed inside a desiccator or a dry, inert atmosphere storage cabinet.
-
For long-term storage, sealing the container under vacuum or in an ampoule under an inert atmosphere is recommended.
Conclusion
The successful preparation of anhydrous calcium iodide from its hydrated precursors is a critical yet achievable task for researchers in various scientific disciplines. By understanding the underlying chemical principles and meticulously following the detailed protocols outlined in this guide, scientists can reliably produce high-purity anhydrous CaI₂. The key to success lies in the rigorous exclusion of air and moisture throughout the dehydration and subsequent handling processes. The validation of the final product's anhydrous nature through appropriate analytical techniques such as TGA, Karl Fischer titration, and PXRD is a crucial final step to ensure the quality and suitability of the material for its intended application.
References
-
Water Determination (Karl Fischer Method). (n.d.). Retrieved from [Link]
-
Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]
-
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]
-
Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Calcium iodide. (n.d.). Wikipedia. Retrieved from [Link]
-
Ca + AlI3 = CaI2 + Al - Balanced chemical equation, limiting reagent and stoichiometry. (n.d.). ChemicalAid. Retrieved from [Link]
-
CALCIUM IODATE ANHYDROUS. (n.d.). Ataman Kimya. Retrieved from [Link]
-
CaI2 properties. (n.d.). Retrieved from [Link]
- Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
Sources
- 1. Karl Fischer water content titration - Scharlab [scharlab.com]
- 2. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 3. Calcium iodide - Wikipedia [en.wikipedia.org]
- 4. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 6. mt.com [mt.com]
- 7. cementequipment.org [cementequipment.org]
- 8. imf.ucmerced.edu [imf.ucmerced.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Calcium Diiodide Hydrate as a Bifunctional Lewis Acid-Nucleophile System
Topic: Strategic Utilization of Calcium Diiodide Hydrate (
Executive Summary
Calcium diiodide hydrate (
Mechanistic Principles: The "Push-Pull" Activation
The utility of
-
Oxophilic Activation (
): The calcium cation coordinates strongly to hard oxygen centers (carbonyls, epoxides), increasing the electrophilicity of the adjacent carbon. -
Nucleophilic Attack (
): The iodide ion, being a soft and potent nucleophile, attacks the activated carbon. -
Hydrate Functionality: Unlike anhydrous Lewis acids (
, ), the hydrate water often acts as a requisite proton source or hydrolysis agent in situ, making the reagent easier to handle and compatible with aqueous-organic solvent mixtures.
DOT Diagram 1: Mechanistic Pathway (Ester Hydrolysis)
The following diagram illustrates the cooperative mechanism during methyl ester cleavage, a key application for peptide synthesis.
Caption: Cooperative activation mechanism where Calcium coordinates the carbonyl oxygen, facilitating SN2 attack by Iodide on the methyl group.
Application I: Orthogonal Hydrolysis of Methyl Esters
Context: Standard ester hydrolysis (LiOH/NaOH) or acid hydrolysis (HCl) often cleaves protecting groups like Fmoc or Boc.
Protocol A: Fmoc-Compatible Methyl Ester Cleavage
Based on recent "Green Chemistry" methodologies (e.g., MDPI Molecules, 2022).
Reagents:
-
Substrate: Amino acid methyl ester (Fmoc-protected).
-
Reagent: Calcium Diiodide Hydrate (
). -
Solvent: Acetone (Technical grade is acceptable).
-
Additives: Water (minimal).
Step-by-Step Methodology:
-
Preparation: Dissolve the Fmoc-amino acid methyl ester (1.0 equiv) in Acetone (0.2 M concentration).
-
Reagent Addition: Add
(8–10 equiv) directly to the stirring solution.-
Note: The reaction is heterogeneous initially.
-
-
Reaction: Heat the mixture to 60°C (reflux) with vigorous stirring.
-
Monitoring: Monitor via TLC or UPLC-MS. Reaction typically completes in 4–6 hours.
-
Visual Cue: The solution may turn pale yellow due to trace
liberation; this does not affect yield.
-
-
Quench & Workup:
-
Cool to Room Temperature (RT).
-
Concentrate acetone under reduced pressure.
-
Dilute residue with EtOAc and wash with
(to remove iodine) followed by (to protonate the acid). -
Dry organic layer over
and concentrate.[1]
-
Data Summary: Selectivity Profile
| Protecting Group | Stability with
Application II: Regioselective Ring-Opening of Epoxides
Context:
Protocol B: Synthesis of -Iodohydrins
Reagents:
-
Substrate: Epoxide (Aliphatic or Styrenyl).
-
Reagent:
(1.2 – 1.5 equiv). -
Solvent: Acetonitrile (
) or THF.
Step-by-Step Methodology:
-
Setup: Purge a round-bottom flask with
. Add (1.2 equiv) and dry (5 mL per mmol substrate). -
Addition: Cool to 0°C . Add the epoxide dropwise (neat or in minimal
). -
Execution: Allow to warm to RT. Stir for 1–3 hours.
-
Mechanism Check: The Calcium ion coordinates the epoxide oxygen. The Iodide attacks the less sterically hindered carbon (anti-Markovnikov-like regioselectivity for aliphatic chains).
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with
or . -
Wash with dilute sodium thiosulfate (remove yellow color).
-
-
Purification: Flash chromatography (Silica gel). Note: Iodohydrins can be unstable; avoid prolonged exposure to silica.
DOT Diagram 2: Experimental Workflow (Epoxide Opening)
Caption: Step-by-step workflow for the regioselective conversion of epoxides to iodohydrins using Calcium Iodide.
Handling, Safety, and Storage
-
Hygroscopic Nature:
is extremely hygroscopic. While the hydrate is used in these protocols, it should still be stored in a desiccator. If the powder becomes a wet slurry, the stoichiometry will be inaccurate. -
Light Sensitivity: Iodides oxidize to elemental iodine (
) upon exposure to light and air (turning yellow/brown). Store in amber glass. -
Reaction Safety: The reaction with epoxides can be exothermic. Always add the epoxide slowly at 0°C.
-
Compatibility: Compatible with glass and PTFE. Avoid metal spatulas if possible to prevent trace metal exchange, though generally robust.
References
-
Orthogonal Ester Hydrolysis: Gicquel, M., et al. (2022).[2] "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, 27(9), 2788. [Link]
-
Calcium Catalysis in Annulation: Wang, L., et al. (2014). "Calcium(II)-catalyzed [2+3] annulation of enynones: a sustainable approach to 9H-pyrrolo[1,2-a]indole frameworks." Chemical Communications, 50, 1083-1085. [Link]
-
Ester Cleavage (Al/I2 Comparison): Sang, D., et al. (2021).[3][4] "Cleavage of Carboxylic Esters by Aluminum and Iodine." The Journal of Organic Chemistry, 86(6), 4254–4261. (Contextual comparison for iodide-based cleavage). [Link]
Sources
catalytic applications of calcium iodide in condensation reactions
Application Note: Catalytic Architectures of Calcium Iodide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) in Condensation Reactions[1][2]
Executive Summary & Chemical Rationale
Calcium Iodide (
-
Hard Lewis Acidity (
): The large ionic radius (1.00 Å) and high charge density of calcium allow for bidentate coordination to carbonyls and imines, effectively lowering the LUMO energy of electrophiles. -
Soft Nucleophilicity (
): The iodide counter-anion is not merely a spectator. Its high polarizability and nucleophilicity allow it to stabilize cationic intermediates or act as a transient nucleophile, facilitating steps that harder anions (Cl⁻, F⁻) cannot.
This guide details the application of
Mechanistic Principles: The "Hard-Soft" Synergy
The catalytic efficacy of
Mechanistic Diagram (DOT Visualization)
The following diagram illustrates the activation of a carbonyl substrate during a condensation event, highlighting the cooperative role of the Calcium cation and Iodide anion.
Caption: Figure 1.[1] Dual Activation Pathway.
Application I: The Biginelli Cyclocondensation
The Biginelli reaction is the gold standard for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold found in calcium channel blockers.
Protocol A: -Catalyzed Synthesis of DHPMs
Target: Synthesis of 4-phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one.
Materials
-
Aldehyde: Benzaldehyde (1.0 mmol)
-
1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol)
-
Urea Source: Urea (1.2 mmol)
-
Catalyst: Anhydrous
(10 mol%) -
Solvent: Ethanol (95%) or Acetonitrile (3 mL)
Step-by-Step Methodology
-
Catalyst Activation: In a 10 mL round-bottom flask, dissolve 10 mol%
(approx. 29 mg) in 3 mL of ethanol. Stir for 5 minutes to ensure complete dissociation.-
Note:
is hygroscopic. Weigh quickly or use a glovebox if high precision is required.
-
-
Substrate Addition: Add benzaldehyde, ethyl acetoacetate, and urea sequentially to the stirring catalyst solution.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). -
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 20 g). Stir vigorously.
-
The solid product will precipitate out.
-
-
Purification: Filter the solid under vacuum. Wash with cold water (
) and cold ethanol ( ). Recrystallize from hot ethanol to obtain pure white crystals.
Comparative Performance Data
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Notes |
| 10 | 2.5 | 92 | Neutral conditions, no corrosion | |
| Stoichiometric | 4.0 | 75 | Acid sensitive substrates degrade | |
| 20 | 5.0 | 81 | Difficult workup (iron stains) | |
| None | - | 12.0 | <30 | Poor conversion |
Application II: Asymmetric Mannich-Type Reactions
While simple salts drive the Biginelli, chiral calcium iodide complexes (formed in situ with Pybox ligands) enable highly enantioselective Mannich reactions. This protocol is critical for synthesizing
Protocol B: Enantioselective Synthesis via Chiral Ca-I Catalyst
Target: Reaction of malonates with N-Boc-imines.[2][3][4]
Materials
-
Catalyst Precursor:
(anhydrous) -
Ligand: (R,R)-Ph-Pybox (Pyridine-bis(oxazoline))
-
Substrates: Diethyl malonate + N-Boc-benzaldimine
-
Solvent: THF (Dry)
Workflow Diagram
Caption: Figure 2. Workflow for Asymmetric Mannich Reaction. The pre-complexation step is vital to ensure the chiral pocket is formed around the Calcium center before substrate binding.
Critical Considerations
-
Moisture Sensitivity: Unlike the Biginelli protocol, this reaction requires strictly anhydrous conditions. The chiral Ca-complex is sensitive to hydrolysis.
-
Ligand Stoichiometry: Use a slight excess of ligand (1.1 : 1 ratio relative to
) to prevent background catalysis by racemic free calcium species.
Application III: Green Fixation (Cyclic Carbonates)
Mechanism:
- coordinates to the epoxide oxygen.
- attacks the less hindered carbon, opening the ring (Oxy-anion species).
- inserts into the Ca-O bond.
-
Ring closure expels
(regenerating the catalyst) and forms the cyclic carbonate.
Key Advantage: This reaction proceeds under mild conditions (
References
-
Biginelli Reaction Catalysis: Pareek, A., et al.[5] "Calcium-Based Lewis Acid Catalysts."[3][5][6] ResearchGate, 2022. Context: Establishes
as a high-yield, non-toxic catalyst for multicomponent condensations. -
Asymmetric Mannich Reactions: Kobayashi, S., et al.[3] "Chiral calcium iodide for asymmetric Mannich-type reactions of malonates with imines."[2][3] Chemistry – An Asian Journal, 2013. Context: First report of a chiral Calcium Iodide-Pybox complex for high enantioselectivity.[2][3]
-
CO2 Cycloaddition & Epoxide Activation: Guan, X.-F., et al.[7] "Conversion of CO2 into Cyclic Carbonates... Catalyzed by Rare Earth/Alkaline Earth Complexes." Journal of Molecular Structure, 2025. Context: Highlights
's superior activity among alkaline earth salts for epoxide activation.[7] -
Photooxidative Applications: Itoh, A., et al.[8][9][10][11] "Calcium iodide catalyzed photooxidative oxylactonization of oxocarboxylic acids."[9][11][12] Tetrahedron Letters, 2013.[11] Context: Demonstrates the redox-active potential of the iodide anion in
under oxidative conditions.
Sources
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. Chiral calcium iodide for asymmetric Mannich-type reactions of malonates with imines providing β-aminocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research | ç ç©¶å 容 | æ±äº¬å¤§å¦å¤§å¦é¢çå¦ç³»ç ç©¶ç§ï¼ææ©åæåå¦ç 究室 [chem.s.u-tokyo.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substituted active methylene synthesis by alkylation [organic-chemistry.org]
- 9. KAKEN — 研究課題をさがす | 自然の恵みを活用する酸化的不斉環化反応の開発 (KAKENHI-PROJECT-24790015) [kaken.nii.ac.jp]
- 10. barcelocongresos.com.es [barcelocongresos.com.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Formulation of Iodide-Based Electrolytes Using Calcium Iodide (CaI₂) Hydrate
Section 1: Introduction & Scientific Context
The iodide/triiodide (I⁻/I₃⁻) redox couple is a cornerstone of electrolyte chemistry, particularly in the field of dye-sensitized solar cells (DSSCs), and is gaining attention in emerging battery technologies.[1] While the redox shuttle itself is critical, the choice of cation within the electrolyte profoundly influences the overall device performance. This guide focuses on the formulation of such electrolytes using calcium iodide (CaI₂), a compound that offers unique electrochemical properties but also presents specific handling challenges, primarily due to its hydrated form and hygroscopic nature.[2][3]
The I⁻/I₃⁻ Redox Couple: The Engine of Charge Mediation
In devices like DSSCs, the electrolyte's primary role is to regenerate the photo-oxidized dye and transport charge between the photoanode and the counter electrode. This is accomplished by the I⁻/I₃⁻ redox couple through a two-step process: the oxidized dye is reduced by iodide (I⁻), which in turn becomes triiodide (I₃⁻). The triiodide then diffuses to the counter electrode to be reduced back to iodide, completing the circuit.[1] The efficiency of this process is directly tied to the electrolyte's composition.
The Role of the Cation: Beyond a Simple Counter-Ion
The cation (in this case, Ca²⁺) is not merely a passive charge-balancing species. It significantly impacts:
-
Ionic Conductivity: The size and charge density of the cation influence the viscosity of the electrolyte and the mobility of the iodide and triiodide ions.[4] Generally, larger cations can enhance the mobility of the iodide anion, which is beneficial for overall DSSC performance.[4][5]
-
Interfacial Energetics: Cations can adsorb onto the surface of the semiconductor photoanode (e.g., TiO₂), altering its conduction band energy. This shift affects both the electron injection efficiency from the dye and the rate of charge recombination, a key loss mechanism.[4][6]
-
Electrolyte Stability: The nature of the cation influences the overall stability and phase behavior of the electrolyte, especially in quasi-solid-state or gel-polymer formulations.[5]
Focus on Calcium Iodide (CaI₂): Properties and Rationale
Calcium iodide is an inorganic salt that is highly soluble in water and many organic solvents.[2] Its use in electrolytes is motivated by several factors:
-
Low Ca²⁺ Diffusion Barrier: Theoretical calculations have shown that CaI₂ possesses a surprisingly low diffusion barrier for Ca²⁺ ions (around 0.4 eV), which is advantageous for ion transport within the electrolyte and, crucially, within the solid electrolyte interphase (SEI) that forms on electrodes in battery systems.[7][8]
-
Cost and Abundance: Calcium is a more abundant and less expensive element than lithium, making it an attractive candidate for next-generation energy storage systems.[9]
However, CaI₂ also presents challenges. It is deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of dissolving.[3] Commercial CaI₂ is often supplied as a hydrate (CaI₂·xH₂O), meaning water is an inherent component that must be accounted for during formulation. Furthermore, CaI₂ can slowly react with atmospheric oxygen and carbon dioxide, liberating iodine and causing discoloration.[3]
The "Hydrate" Consideration: Impact of Inherent Water
The presence of water from CaI₂ hydrate can be a double-edged sword. In non-aqueous systems, water is often considered a detrimental impurity that can lead to side reactions and performance degradation.[10][11] However, controlled amounts of water can sometimes be beneficial, altering the solvation shell of the Ca²⁺ ion, which may reduce overvoltage and improve electrochemical properties.[12] This guide will address the formulation with the understanding that trace amounts of water are present and must be managed.
Section 2: Foundational Principles for Formulation
Causality of Component Selection
-
Solvent Choice: For DSSCs, solvents with high dielectric constants and low viscosity are preferred to dissolve the salts and facilitate ion transport. Common choices include acetonitrile, valeronitrile, or mixtures of ethylene carbonate (EC) and propylene carbonate (PC).[13][14] For calcium battery research, ethereal solvents like 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) are common due to their stability against reactive metal anodes.[7][15]
-
Iodine (I₂) Addition: The I⁻/I₃⁻ couple is formed by dissolving both an iodide salt (CaI₂) and elemental iodine (I₂). The concentration of I₂ is critical, as it directly impacts the concentration of I₃⁻, the primary charge carrier to the counter electrode.
-
Additives: In DSSC electrolytes, additives like 4-tert-butylpyridine (TBP) are often included to improve the open-circuit voltage by shifting the TiO₂ conduction band.[16] For calcium batteries, anion receptors or auxiliary salts like LiI may be added to enhance the low solubility of CaI₂ and boost ionic conductivity.[7][15]
Trustworthiness through Stoichiometry: The Critical I⁻ to I₂ Ratio
The molar ratio of iodide (from CaI₂) to iodine is a critical parameter. A typical starting ratio for DSSC electrolytes is 10:1. This ensures a high concentration of I⁻ for efficient dye regeneration while providing sufficient I₃⁻ for charge transport. An insufficient amount of I₂ will limit the photocurrent, while an excess can lead to higher dark currents and reduced photovoltage.[17]
Section 3: Experimental Protocols
Critical Safety Note: Calcium iodide is hygroscopic and can cause irritation. Iodine is corrosive and volatile. All procedures should be performed in a controlled environment, such as an argon-filled glovebox, to minimize exposure to moisture and air. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Standard CaI₂-Based Liquid Electrolyte for Dye-Sensitized Solar Cells (DSSCs)
This protocol describes the formulation of a standard electrolyte suitable for testing in laboratory-scale DSSCs.
Objective: To prepare a 100 mL electrolyte solution containing 0.6 M CaI₂, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine (TBP) in a 85:15 (v/v) acetonitrile/valeronitrile solvent mixture.
Materials & Equipment:
-
Calcium Iodide Hydrate (CaI₂·xH₂O)
-
Iodine (I₂, resublimed)
-
4-tert-butylpyridine (TBP)
-
Acetonitrile (ACN), anhydrous
-
Valeronitrile (VN), anhydrous
-
Argon-filled glovebox
-
Analytical balance (±0.1 mg)
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Glass vials for storage
Workflow Diagram:
Caption: Workflow for preparing a CaI₂-based DSSC electrolyte.
Step-by-Step Methodology:
-
Environment Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., Ar, <1 ppm H₂O, <1 ppm O₂). This is critical to prevent the absorption of moisture by the CaI₂ and unwanted side reactions.[3]
-
Reagent Calculation and Weighing:
-
Calculate the mass of CaI₂ hydrate needed for 0.6 M in 100 mL. Note: You must account for the water of hydration in the molecular weight of your specific CaI₂ hydrate. For CaI₂ (anhydrous MW = 293.89 g/mol ), this would be 1.76 g. Adjust accordingly for your hydrate.
-
Weigh 0.127 g of I₂ (MW = 253.8 g/mol ) for a 0.05 M concentration.
-
Using a syringe, measure 0.66 mL of TBP (density ≈ 0.90 g/mL) for a 0.5 M concentration.
-
-
Solvent Preparation: In the 100 mL volumetric flask, combine 85 mL of anhydrous acetonitrile with 15 mL of anhydrous valeronitrile. The use of a solvent mixture helps to balance properties like viscosity and boiling point.[14]
-
Dissolution and Mixing:
-
Add the weighed CaI₂ hydrate and I₂ to the volumetric flask containing the solvent.
-
Add the TBP to the mixture.
-
Add a magnetic stir bar and seal the flask.
-
Stir the solution on a magnetic stir plate at room temperature until all solids are completely dissolved. This may take several hours. The resulting solution should be a clear, dark reddish-brown.
-
-
Storage: Once fully dissolved, transfer the electrolyte to a clean, dry, amber glass vial. Seal the vial tightly and store it in a dark location within the glovebox to prevent photodegradation.
Protocol 2: High-Performance CaI₂/LiI Hybrid Electrolyte for Calcium-Ion Battery Research
This protocol is adapted from research demonstrating that auxiliary iodides can enhance the performance of CaI₂-based electrolytes by increasing the total I⁻ concentration, which reconfigures the electrical double-layer and accelerates Ca²⁺ kinetics.[15]
Objective: To prepare a 20 mL electrolyte solution containing 0.02 M CaI₂ and 0.2 M LiI in anhydrous tetrahydrofuran (THF).
Materials & Equipment:
-
Calcium Iodide (CaI₂, anhydrous preferred, but hydrate can be used if dryness is not absolute)
-
Lithium Iodide (LiI, anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Argon-filled glovebox
-
Analytical balance (±0.1 mg)
-
20 mL glass vial
-
Magnetic stirrer and stir bar
Workflow Diagram:
Caption: Workflow for a CaI₂/LiI hybrid battery electrolyte.
Step-by-Step Methodology:
-
Environment Preparation: Work exclusively inside an argon-filled glovebox. Anhydrous conditions are paramount for battery-grade electrolytes.
-
Reagent Calculation and Weighing:
-
Weigh 11.8 mg of CaI₂ (anhydrous MW = 293.89 g/mol ) for a 0.02 M concentration in 20 mL.
-
Weigh 53.5 mg of LiI (anhydrous MW = 133.85 g/mol ) for a 0.2 M concentration in 20 mL.
-
-
Dissolution and Mixing:
-
Measure 20 mL of anhydrous THF into a clean, dry 20 mL glass vial.
-
Add the weighed CaI₂ and LiI to the THF. CaI₂ has low solubility in ethereal solvents, and the addition of LiI helps to increase the overall ionic concentration.[7][15]
-
Add a magnetic stir bar, seal the vial, and stir at room temperature.
-
Causality Note: The goal is to overcome the poor solubility of CaI₂. The increased total iodide concentration from the highly soluble LiI promotes a more favorable solvation environment and improves the overall electrochemical performance compared to a pure, low-concentration CaI₂ electrolyte.[15]
-
-
Homogenization and Storage: Continue stirring until a completely clear, homogeneous solution is obtained. This may take an extended period (4-12 hours). Store the electrolyte in the sealed vial inside the glovebox.
Section 4: Characterization & Data Interpretation
Once formulated, the electrolyte's key properties must be validated.
-
Ionic Conductivity: Measured using Electrochemical Impedance Spectroscopy (EIS) with a conductivity cell. A higher conductivity is generally desirable for better device performance.
-
Electrochemical Stability Window (ESW): Determined using Cyclic Voltammetry (CV) with a three-electrode setup (e.g., glassy carbon working electrode, calcium reference, and platinum counter). The ESW defines the voltage range within which the electrolyte is stable and does not decompose.
Data Summary Table
| Property | Typical Range (DSSC) | Typical Range (Ca-Battery) | Factors of Influence |
| Ionic Conductivity | 1 - 10 mS/cm | 0.1 - 1 mS/cm | Cation/anion size, salt concentration, solvent viscosity, temperature.[5] |
| I₃⁻ Diffusion Coeff. | 10⁻⁶ - 10⁻⁵ cm²/s | N/A | Viscosity, ion pairing, I⁻/I₂ ratio. |
| ESW | ~2.5 V | > 3 V vs. Ca/Ca²⁺ | Solvent type, salt purity, presence of water.[15] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Ionic Conductivity | - Incorrect salt concentration.- High solvent viscosity.- Contamination from moisture. | - Recalculate and reformulate.- Consider a less viscous co-solvent.- Ensure strictly anhydrous conditions. |
| Precipitate Formation | - Exceeded solubility limit.- Temperature fluctuation.- Reaction with contaminants. | - Lower the concentration.- Use co-solvents or additives like anion receptors to improve solubility.[7] |
| Poor Device Performance | - Sub-optimal I⁻/I₂ ratio.- Electrolyte degradation.- Mismatch with electrode materials. | - Titrate I₂ concentration to find optimum.- Store electrolyte in dark, inert conditions.- Verify ESW. |
Section 5: References
-
A CaI2‐Based Electrolyte Enabled by Borate Ester Anion Receptors for Reversible Ca−Organic and Ca−Se Batteries. (n.d.). Advanced Functional Materials.
-
Iodine-Based Electrolyte Chemistry Enabling Reversible Ca Metal Anodes. (2026, February 2). JACS Au.
-
CaI2 properties. (n.d.). Chemeurope.com.
-
Synergic effect of CaI2 and LiI on ionic conductivity of solution-based synthesized Li7P3S11 solid electrolyte. (n.d.). RSC Advances. [Link]
-
Preparation of CaI2-Doped Li7P3S11 by Liquid-Phase Synthesis and Its Application in an All-Solid-State Battery with a Graphite Anode. (2022, April 1). Energy & Fuels. [Link]
-
Unveiling iodine-based electrolytes chemistry in aqueous dye-sensitized solar cells. (n.d.). Chemical Science. [Link]
-
Calcium iodide - Wikipedia. (n.d.). Wikipedia. [Link]
-
Preparation of PVP-based Iodine-iodide Gel-electrolyte and Its Application in DSSCs. (n.d.). Journal of Inorganic Materials. [Link]
-
Organic dye-sensitized solar cells containing alkaline iodide-based gel polymer electrolytes: Influence of cation size. (2018). Journal of Molecular Liquids. [Link]
-
Design Principles and Routes for Calcium Alkoxyaluminate Electrolytes. (n.d.). Request PDF. [Link]
-
Preparation and Characterization of Polymer Based Electrolytes for Dye- Sensitized Solar Cell Application. (2021, April 30). Semantic Scholar. [Link]
-
A CaI2‐Based Electrolyte Enabled by Borate Ester Anion Receptors for Reversible Ca−Organic and Ca−Se Batteries. (2024, October 31). ResearchGate. [Link]
-
Progress and prospects of electrolyte chemistry of calcium batteries. (n.d.). Dalton Transactions. [Link]
-
Unveiling iodine-based electrolytes chemistry in aqueous dye-sensitized solar cells. (n.d.). Chemical Science. [Link]
-
Effect of Iodide-Based Organic Salts and Ionic Liquid Additives in Dye-Sensitized Solar Cell Performance. (2022, August 29). MDPI. [Link]
-
Effect of water in electrolyte on the Ca2+ insertion/extraction properties of V2O5. (2025, August 9). Research Square. [Link]
-
Progress on Electrolytes Development in Dye-Sensitized Solar Cells. (n.d.). Materials. [Link]
-
Combined effect of alkaline cations and organic additives for iodide ion conducting gel polymer electrolytes to enhance efficiency in dye sensitized solar cells. (2018, February 21). Research.chalmers.se. [Link]
-
The impact of a trace amount of water in an electrolyte on the performance of Li‐ion batteries—An empirical kinetic model approach. (n.d.). Request PDF. [Link]
-
Influence of electrolyte co-additives on the performance of dye-sensitized solar cells. (n.d.). Journal of Nanoparticle Research. [Link]
-
Influences of Trace Water on Electrochemical Performances for Lithium Ion Batteries. (n.d.). Atlantis Press. [Link]
Sources
- 1. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webqc.org [webqc.org]
- 3. Calcium iodide - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Combined effect of alkaline cations and organic additives for iodide ion conducting gel polymer electrolytes to enhance efficiency in dye sensitized solar cells [research.chalmers.se]
- 6. Organic dye-sensitized solar cells containing alkaline iodide-based gel polymer electrolytes: Influence of cation size [research.chalmers.se]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. Progress and prospects of electrolyte chemistry of calcium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Influence of electrolyte co-additives on the performance of dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unveiling iodine-based electrolytes chemistry in aqueous dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sol-Gel Synthesis Methods Involving Calcium Iodide Precursors
Executive Summary & Technical Rationale
Calcium Iodide (
-
Large-area scintillator films (replacing expensive single crystals).
-
Radiopaque bioactive glasses (where Iodine provides X-ray contrast).
-
Low-temperature synthesis of halide-doped oxide matrices.
The Challenge:
The Solution: This guide details two distinct protocols: a Non-Hydrolytic Sol-Gel (NHSG) route for high-purity optical applications, and a Modified Hydrolytic Route for biomedical composites, utilizing specific atmosphere control and solvent chemistry to stabilize the iodide ion.
Precursor Handling & "Zero-Moisture" Mandate
Before attempting synthesis, the handling of
Core Handling Protocol
-
Storage:
beads (99.99% trace metals basis) must be stored in an Argon-filled glovebox ( ppm, ppm). -
Solvents: All solvents (Ethanol, Methoxyethanol, THF) must be anhydrous. Dry over molecular sieves (3Å or 4Å) for 48 hours prior to use.
-
Vessels: All reaction glassware must be oven-dried at 120°C for 4 hours and transferred immediately to the glovebox.
Protocol A: Non-Hydrolytic Sol-Gel (NHSG) for Optical Matrices
Application: Scintillator films, Optical coatings.
Mechanism: Eliminates water entirely. Network formation occurs via alkyl halide elimination between the metal halide (
Reagents
| Component | Role | Specification |
| Calcium Iodide ( | Precursor (Ca & I source) | Anhydrous beads, 99.99% |
| TEOS (Tetraethyl orthosilicate) | Network Former | 99.999% trace metals basis |
| Ethanol (Anhydrous) | Solvent | Water content < 0.005% |
| Dichloromethane (DCM) | Co-solvent | Anhydrous |
| Europium(III) Chloride | Dopant (Optional) | For scintillation activation |
Step-by-Step Methodology
-
Precursor Dissolution (In Glovebox):
-
Dissolve 2.94 g of
(0.01 mol) in 20 mL of anhydrous ethanol. -
Note: Dissolution is exothermic. Add beads slowly to prevent solvent boiling.
-
Stir magnetically for 2 hours until a clear, colorless solution forms.
-
-
Sol Formation:
-
Add 0.01 mol of TEOS to the
solution (1:1 molar ratio). -
Critical Step: Do not add acid or water.
-
Seal the vessel and heat to 60°C.
-
Mechanism: In the absence of water, condensation is driven by the elimination of ethyl iodide (
), forming linkages directly.
-
-
Gelation & Aging:
-
Maintain at 60°C for 24-48 hours. The sol will increase in viscosity.
-
Once gelled, age for 48 hours at room temperature in the sealed container.
-
-
Drying (Solvent Extraction):
-
Open the container in the glovebox.
-
Allow slow evaporation of the solvent (Ethanol/Ethyl Iodide byproduct) over 5 days.
-
Result: A transparent, xerogel monolith or film.
-
-
Annealing (Inert Atmosphere):
-
Transfer to a tube furnace.
-
Flow Argon (100 sccm).
-
Ramp to 300°C (1°C/min) to remove organics.
-
Warning: Do not exceed 400°C if retaining Iodine is required, as sublimation may occur.
-
Protocol B: Modified Hydrolytic Sol-Gel for Bioactive Glass
Application: Radiopaque biomedical implants, Embolization beads.
Mechanism: Uses a "starved" hydrolysis approach where water is strictly limited to hydrolyze the silica source, trapping the
Reagents
| Component | Role | Specification |
| TEOS | Network Former | Standard Grade |
| Calcium Iodide ( | Radiopaque Agent | Anhydrous |
| Triethyl Phosphate (TEP) | Phosphate Source | For bioactivity |
| 1M HCl | Catalyst | Hydrolysis promoter |
| Ascorbic Acid | Antioxidant | Prevents |
Step-by-Step Methodology
-
Silica Sol Preparation:
-
Mix TEOS and Ethanol (1:1 volume ratio).
-
Add 1M HCl (catalyst) and water. Molar ratio
(Sub-stoichiometric to prevent excess water). -
Stir for 1 hour to partially hydrolyze TEOS.
-
-
Iodide Stabilization:
-
In a separate beaker, dissolve
in Ethanol. -
Add Ascorbic Acid (Vitamin C) to the
solution (0.5 wt% relative to ). -
Why? Ascorbic acid acts as a scavenger, reducing any
(brown) back to (colorless).
-
-
Hybridization:
-
Dropwise add the
/Ascorbic Acid solution to the hydrolyzed TEOS sol. -
Stir vigorously. If TEP is required for bioactivity, add it at this stage.
-
-
Rapid Gelation:
-
Pour the sol into molds.
-
Place in a desiccator with a drying agent (Silica gel) immediately.
-
Goal: Rapid removal of solvent freezes the salt distribution, preventing
from migrating to the surface (efflorescence).
-
Visualization: Synthesis Logic & Pathways
The following diagram illustrates the decision matrix between the Non-Hydrolytic (Optical) and Hydrolytic (Bioactive) routes.
Figure 1: Decision workflow for Calcium Iodide sol-gel synthesis based on end-application requirements.
Characterization & Validation
To ensure the protocol was successful, the following validation steps are mandatory:
| Parameter | Technique | Success Criteria | Failure Indicator |
| Iodine State | UV-Vis Spectroscopy | Clear transmission > 80% (400-800nm). | Absorption peak at ~460nm (Yellow/Brown color indicates |
| Crystallinity | XRD (X-Ray Diffraction) | Amorphous halo (for glass) or specific | Sharp peaks of |
| Composition | EDS / XRF | Ca:I ratio approx 1:2. | Low Iodine content (Sublimation loss). |
| Hygroscopicity | TGA (Thermogravimetric) | Mass loss < 2% up to 200°C. | Massive mass loss < 100°C (Retained water). |
Troubleshooting Guide
Problem: The gel turned yellow/brown during drying.
-
Cause: Oxidation of Iodide (
) to Iodine ( ). -
Fix: Ensure the drying oven is purged with Nitrogen/Argon. If using Protocol B, increase Ascorbic Acid concentration.
Problem: White powder formed on the surface (Efflorescence).
-
Cause:
is not bonded to the network; it dissolved in the solvent and migrated to the surface during drying. -
Fix: Reduce water content (Protocol B) or switch to Protocol A (NHSG). Increase the viscosity of the sol before casting to "lock" ions in place.
Problem: Sample cracked immediately upon drying.
-
Cause: Capillary stress due to micropores.
-
Fix: Use a Drying Control Chemical Additive (DCCA) like DMF (Dimethylformamide), but ensure it is anhydrous.
References
-
Iida, T., et al. (2020).[1] "High-light-yield calcium iodide (CaI2) scintillator for astroparticle physics." Nuclear Instruments and Methods in Physics Research Section A. Link
-
Ciciulla, F., et al. (2024). "Additive manufacturing of high-performance, flexible 3D siloxane-based scintillators through the sol-gel route." Additive Manufacturing. Link
-
Vivi, D., et al. (2019). "Effect of Calcium Precursor on the Bioactivity and Biocompatibility of Sol-Gel-Derived Glasses." Materials. Link
- Niederberger, M., & Garnweitner, G. (2006). "Organic Reaction Pathways in the Non-Aqueous Synthesis of Metal Oxide Nanoparticles." Chemistry – A European Journal.
-
Kroll, T., et al. (2020).[2] "Sol–gel synthesis of iodosodalite precursors and subsequent consolidation." Journal of Nuclear Materials. Link
Sources
procedures for recrystallization of calcium diiodide hydrate
High-Purity Recrystallization of Calcium Diiodide Hydrate ( )
Application Note & Protocol
Abstract
Calcium diiodide hydrate (
Introduction & Chemical Challenges
The purification of calcium iodide is governed by three primary instability factors:
-
Oxidative Instability: In the presence of oxygen and moisture, iodide ions (
) oxidize to elemental iodine ( ), turning the white crystals yellow/brown. -
Hygroscopicity:
is deliquescent.[1] It readily absorbs atmospheric water to form a solution.[2] -
Thermal Sensitivity: The hydrates have low melting points and dehydration temperatures. The hexahydrate (
) dehydrates to the tetrahydrate at ~42°C. Uncontrolled heating leads to hydrolysis:
Strategic Approach: To ensure high purity (E-E-A-T principle), we utilize inert atmosphere handling and pH control (using hydroiodic acid) or non-aqueous solvent/anti-solvent systems to suppress oxidation and hydrolysis.
Pre-Experimental Considerations
Reagents & Equipment
| Component | Specification | Purpose |
| Crude | Technical Grade | Starting material.[3] |
| Solvent A | Acetone (HPLC Grade, Dried) | Primary solvent; high solubility for |
| Anti-Solvent | Diethyl Ether (Anhydrous) | Precipitant; |
| Stabilizer | Hydroiodic Acid ( | Prevents hydrolysis in aqueous protocols. |
| Inert Gas | Argon or Nitrogen ( | Displaces |
| Drying Agent | Controlled solvent removal. |
Solubility Profile
Understanding the solubility landscape is vital for yield optimization.
| Solvent | Solubility ( | Role in Protocol |
| Water | Very High ( | Solvent for bulk recrystallization (requires HI). |
| Ethanol | High | Alternative primary solvent. |
| Acetone | High | Preferred primary solvent for high purity. |
| Diethyl Ether | Insoluble | Anti-solvent for crystallization. |
Protocol 1: Solvent/Anti-Solvent Recrystallization (High Purity)
Best for: Laboratory-scale purification requiring removal of oxidation products (
Workflow Diagram
Figure 1: Solvent/Anti-Solvent Recrystallization Workflow using Acetone and Diethyl Ether.
Step-by-Step Procedure
-
Preparation: Flush all glassware with Argon. Pre-cool diethyl ether in an ice bath.
-
Dissolution:
-
Place 10 g of crude
in a flask. -
Add dry Acetone in small portions with stirring until the solid just dissolves.
-
Note: If the solution is dark brown (
), the subsequent ether wash will remove it.
-
-
Filtration (Clarification):
-
Filter the solution through a sintered glass funnel (porosity 3 or 4) to remove insoluble calcium salts (carbonates/sulfates).
-
-
Crystallization:
-
Transfer filtrate to a clean flask.
-
Slowly add cold Diethyl Ether while stirring.
-
Endpoint: Stop adding ether when a persistent cloudiness (turbidity) appears.
-
Place the flask in an ice bath (
) for 1-2 hours. White needles of solvate/hydrate will form.
-
-
Collection:
-
Filter rapidly under Argon/Nitrogen flow.
-
Wash the crystals twice with cold diethyl ether. Crucial: The ether washes away dissolved elemental iodine (yellow mother liquor), leaving the crystals white.
-
-
Drying:
-
Dry under vacuum (0.1 mbar) at room temperature .
-
Caution: Do not heat above 40°C if retaining the hydrate structure is desired.
-
Protocol 2: Aqueous Recrystallization (Scale-Up)
Best for: Large quantities where organic solvent use is cost-prohibitive.
Critical Control: pH must be maintained
Step-by-Step Procedure
-
Dissolution: Dissolve crude
in minimal deionized water ( ). -
Stabilization: Add Hydroiodic Acid (HI) dropwise until the pH is
. -
Concentration:
-
Heat the solution gently (
) under reduced pressure to concentrate. -
Stop when crystals begin to form on the surface.
-
-
Crystallization:
-
Cool the solution slowly to
. The hexahydrate ( ) will crystallize.
-
-
Drying:
-
Filter and press dry on the filter.
-
Store in a desiccator over
. Do not heat significantly, as the hexahydrate melts/dehydrates easily.
-
Quality Control & Characterization
| Test | Method | Acceptance Criteria |
| Visual Inspection | White light | Pure White / Colorless crystals. (Yellow = Oxidation) |
| Iodide Content | AgNO3 Titration | Theoretical: ~86% |
| pH (10% soln) | pH Meter | 6.0 - 7.0 (Neutral). Acidic if HI not washed; Basic if hydrolyzed. |
| Solubility | Water dissolution | Clear, colorless solution.[2] No turbidity ( |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Yellow/Brown Crystals | Oxidation ( | Wash with more cold ether; Ensure inert atmosphere; Use Protocol 2 with HI. |
| Low Yield | Too much solvent | Evaporate acetone partially before adding ether. |
| Opaque/Cloudy Solution | Hydrolysis ( | Filter solution before crystallization; Acidify slightly with HI. |
| Melting during drying | Temp > 42°C | Dry under vacuum at ambient temperature only. |
References
-
ChemicalBook. (2023). Calcium Iodide Properties and Solubility Data. Retrieved from
-
PrepChem. (n.d.). Synthesis and Purification of Calcium Iodide Hexahydrate. Retrieved from
-
CymitQuimica. (2023). Calcium Iodide Technical Data Sheet. Retrieved from
-
MIT OpenCourseWare. (2010).[8] Recrystallization Techniques and Solvent Selection. Retrieved from
Sources
- 1. Calcium Iodide Formula : Concepts, Formulas and Properties [pw.live]
- 2. CAS 10102-68-8: Calcium iodide | CymitQuimica [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. CALCIUM IODIDE CAS#: 10102-68-8 [m.chemicalbook.com]
- 5. 10102-68-8 CAS MSDS (CALCIUM IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN109250689B - Process for preparing calcium iodate by taking saline water obtained after rinsing secondary zinc oxide as raw material - Google Patents [patents.google.com]
Troubleshooting & Optimization
storage solutions for highly hygroscopic calcium iodide salts
Technical Support Center: Calcium Iodide ( ) Storage & Handling
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Introduction: Respecting the "Moisture Magnet"
Calcium Iodide (
The Failure Chain:
-
Moisture Absorption:
pulls water from the air, forming hydrates ( ). -
Deliquescence: It dissolves in its own absorbed water, turning into a sludge.
-
Hydrolysis & Oxidation: Once wet, the iodide ions (
) oxidize to elemental iodine ( ), turning the sample yellow/brown. Simultaneously, hydrolysis can release corrosive Hydrogen Iodide (HI) gas and form Calcium Hydroxide ( ) crusts.
This guide is designed to arrest this chain at step 1 and recover samples that have reached step 2, where possible.
Module 1: Crisis Management (Troubleshooting)
Use this section if you are currently facing an issue with your reagent.
Q: My Calcium Iodide has turned from white to yellow/brown. Is it ruined?
Diagnosis: Oxidation. The color change indicates the presence of elemental Iodine (
-
For Non-Critical Use (e.g., rough synthesis): You may use it, but account for the mass difference (iodine impurities).
-
For Critical Use (e.g., optical/scintillator): Do not use. The free iodine will quench fluorescence and alter stoichiometry.
-
Recovery Protocol: You cannot simply "dry" the color away. You must perform a recrystallization .
-
Dissolve the salt in dry acetone (anhydrous
is soluble in acetone). -
Filter to remove insoluble calcium oxide/carbonate impurities.
-
Evaporate solvent under vacuum/inert gas to recrystallize.
-
Note: If the sample is heavily brown, it is more cost-effective to discard and purchase fresh stock.
-
Q: The material is clumping or looks "wet" (Deliquescence).
Diagnosis: Hydration. The salt has absorbed enough water to begin dissolving itself. Action:
-
Immediate: Transfer to a vacuum oven immediately.
-
Recovery: See the Dehydration Protocol in Module 3. Warning: Do not heat rapidly above 100°C in air, or you will generate HI gas and Calcium Oxide, permanently degrading the salt.
Q: The cap on the glass bottle is stuck and won't unscrew.
Diagnosis: Hydrolysis/Corrosion. Moisture entered the threads, causing the salt to hydrolyze into Calcium Hydroxide (
-
Do NOT force it: Glass bottles may shatter.
-
The "Tap" Method: Gently tap the cap edge with a wooden handle to break the crystal bridges.
-
The Solvent Soak: Invert the bottle into a shallow beaker of dry acetone or ethanol (just enough to cover the cap rim) for 30 minutes. The solvent may wick into the threads and dissolve the iodide crust.
-
Prevention: Always wrap threads with Teflon tape before capping long-term storage vials.
Module 2: Storage Architecture
Preventing degradation requires a multi-barrier approach.
The Hierarchy of Storage
| Storage Tier | Method | Protection Duration | Notes |
| Tier 1 (Gold Standard) | Argon-filled Glovebox | Indefinite | Keep in original glass container; open only inside box. |
| Tier 2 (Standard) | Desiccator (Vacuum) | Months | Use |
| Tier 3 (Short Term) | Schlenk Flask | Weeks | Store under positive |
| Tier 4 (Critical Failure) | Plastic Bottle on Shelf | Days | AVOID. |
Material Compatibility Matrix
| Material | Compatibility | Risk Factor |
| Borosilicate Glass | Excellent | Ideal. Use Amber glass to prevent photolysis. |
| Stainless Steel (304/316) | Fair/Poor | Corrosion Risk. Moist iodide causes pitting corrosion. |
| Aluminum | Severe | Do Not Use. Reacts violently/corrodes rapidly. |
| Teflon (PTFE) | Good | Excellent for liners and stir bars. |
Module 3: Experimental Protocols
Protocol A: The "Safe-Dry" Dehydration Method
Use this to recover hydrated salts (
Principle: Removing water requires energy, but high heat + water = hydrolysis (
-
Setup: Vacuum oven with a cold trap (liquid
or dry ice/isopropanol) to protect the pump from HI/Iodine vapor. -
Phase 1 (Desorption): Place solid in a shallow glass/PTFE tray. Apply full vacuum (< 1 mbar) at Room Temperature for 12–24 hours. This removes surface moisture.
-
Phase 2 (Dehydration): Slowly ramp temperature to 70–80°C while maintaining vacuum. Hold for 24 hours.
-
Phase 3 (Annealing - Optional): Only if strictly anhydrous material is required, ramp to 200°C under vacuum.
-
Cooling: Backfill with dry Argon/Nitrogen. Do not open to air while hot.
Protocol B: Inert Transfer (Glovebox to Bench)
How to get the salt into your reaction flask without ruining it.
Figure 1: Inert handling workflow to ensure zero atmospheric exposure during dispensing.
Module 4: The Degradation Mechanism (Visualized)
Understanding why the salt fails helps you prevent it.
Figure 2: The degradation pathway of Calcium Iodide. Note that once hydrolysis occurs, the process is irreversible without chemical regeneration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24608, Calcium Iodide. Retrieved from [Link]
-
Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh.[2] (Standard Schlenk and Glovebox protocols). Retrieved from [Link]
optimizing drying cycles for calcium iodide without decomposition
Technical Guide: Non-Destructive Drying of Calcium Iodide ( )[1]
Executive Summary & Core Directive
The Challenge: Calcium iodide (
The Solution: You cannot simply "bake"
The Chemistry of Failure (Why your batch turned yellow)
Before attempting the protocol, understand the enemy. The decomposition follows two distinct pathways.
Figure 1: Decomposition pathways of Calcium Iodide.[1][2] Note that rapid heating triggers hydrolysis, while exposure triggers oxidation.[1]
Validated Drying Protocols
Protocol A: The "Sub-Solidus" Vacuum Ramp (Standard)
Best for: General laboratory drying of hydrated salts.[1]
The Critical Insight:
| Parameter | Specification |
| Equipment | Vacuum Oven or Schlenk Line with cold trap |
| Vacuum Level | |
| Inert Gas | Argon (preferred) or Nitrogen (dried) |
| Container | Glass or Quartz (Avoid metal contact due to corrosion risk) |
Step-by-Step Workflow:
-
Cold Evacuation: Place the sample in the vacuum oven at ambient temperature (20–25°C) . Pull full vacuum. Hold for 4–6 hours .
-
Why: This removes surface moisture and begins dehydrating the hexahydrate without melting it.
-
-
The Low Ramp: Increase temperature to 35°C . Hold for 12 hours .
-
Why: Approaches the phase transition energy without crossing the melting threshold.
-
-
The Intermediate Ramp: Increase temperature to 75°C at a rate of
. Hold for 24 hours .-
Why: Once the bulk water is gone, the lattice is stable enough to withstand higher heat to drive off the final bound water molecules [1].
-
-
Final Drying (Optional): If ultra-dry material is needed, ramp to 150°C for 4 hours.
-
Cool Down: Backfill with dry Argon. Do not open to air while hot.
Protocol B: Chemical Suppression (High Purity)
Best for: Synthetic applications requiring <10 ppm water.[1]
This method uses Ammonium Iodide (
-
Mix your
sample with 5-10% wt/wt Ammonium Iodide ( ) . -
Heat the mixture under vacuum to 250–300°C .
-
Mechanism:
dissociates into and . The gas creates an acidic atmosphere that chemically reverses any hydrolysis ( ) and prevents oxidation [2]. -
The excess
sublimes away, leaving pure anhydrous .
Troubleshooting & FAQs
Q1: My sample turned yellow immediately after putting it in the oven. Why?
Diagnosis: Oxidative Shock. You likely had residual oxygen in the oven, or the oven was already hot. Fix:
-
Ensure the oven is cold when loading.
-
Perform a "Purge Cycle": Evacuate
Backfill with Argon Evacuate again. Repeat 3x before heating. -
Emergency Cleanup: If the sample is slightly yellow, wash it with cold anhydrous acetone (dissolves
and , but allows recrystallization) or simply sublime the iodine away under dynamic vacuum at 100°C (if the yellowing is superficial).
Q2: The material smells like acid/vinegar.
Diagnosis: Hydrolysis (HI release). You heated too fast. The hydrate melted, and the water reacted with the calcium ion. Fix:
-
The sample is contaminated with Calcium Oxide/Hydroxide.
-
You must re-dissolve in HI (hydroiodic acid), evaporate to dryness, and restart Protocol A. Or, use Protocol B (Ammonium Iodide) to reconvert the oxides back to iodides.
Q3: Can I use a desiccator with silica gel?
Diagnosis: Insufficient Driving Force.
Answer: No. Silica gel is not strong enough to pull the final waters of hydration from Calcium Iodide.
Q4: How do I store the dried material?
Answer:
-
Vessel: Schlenk flask or ampoule sealed under Argon.
-
Seal: Parafilm is insufficient. Use grease-sealed glass joints or Teflon-lined caps.[1]
-
Location: Dark cabinet (light catalyzes oxidation).
Optimized Workflow Diagram
Figure 2: Decision tree for processing Calcium Iodide, including remediation steps for pre-oxidized samples.
References
-
PrepChem. (n.d.). Synthesis of calcium iodide hexahydrate. Retrieved October 26, 2023, from [Link][1]
- Establishes the slow heating protocol (75-80°C over 40-60 hours) to avoid decomposition.
-
-
Cites the use of HI streams and ammonium iodide for dehydration.[1]
-
-
ResearchGate. (2023). Crystal structures of hydrates of simple inorganic salts: Water-rich calcium iodide hydrates. Retrieved October 26, 2023, from [Link]
- Provides crystallographic data on hydr
Technical Support Center: Controlling Hydration Levels in Calcium Iodide Experimental Setups
Welcome to the technical support center for handling calcium iodide (CaI₂). This guide is designed for researchers, scientists, and drug development professionals who work with this highly hygroscopic material. Precise control over hydration is paramount for experimental reproducibility and success. This document provides in-depth, field-proven insights and protocols to address common challenges related to water content in your CaI₂ setups.
Section 1: Frequently Asked Questions (FAQs) - The Nature of Calcium Iodide
This section addresses foundational questions about calcium iodide and its interaction with atmospheric moisture. Understanding these principles is the first step toward effective hydration control.
Question: What is calcium iodide and why is it so sensitive to moisture?
Answer: Calcium iodide (CaI₂) is an ionic salt formed from calcium and iodine.[1] It is a colorless, crystalline solid in its pure, anhydrous (water-free) form.[2][3] Its extreme sensitivity to moisture stems from two key properties:
-
Hygroscopy: The ability to readily attract and absorb water molecules from the surrounding environment.[2][4][5]
-
Deliquescence: A more advanced form of hygroscopy where the substance absorbs so much atmospheric moisture that it dissolves into a liquid solution.[1][6][7][8]
This means that even brief exposure to ambient air can introduce significant and often variable amounts of water into your sample, compromising the integrity of your experiment.
Question: What are the common hydrated forms of calcium iodide?
Answer: When calcium iodide absorbs water, it forms distinct crystalline structures called hydrates, where a specific number of water molecules are incorporated into the crystal lattice. Common forms include calcium iodide dihydrate (CaI₂·2H₂O) and calcium iodide tetrahydrate (CaI₂·4H₂O).[2] Other, more water-rich hydrates such as the hexahydrate (CaI₂·6H₂O) and even octahydrate (CaI₂·8H₂O) can also form under specific conditions.[9][10] The molar mass of the anhydrous form is 293.89 g/mol , which increases significantly with hydration, for example, to 365.95 g/mol for the tetrahydrate.[1]
Question: How can I visually identify if my "anhydrous" calcium iodide has been compromised by moisture?
Answer: Pure, anhydrous calcium iodide is a white solid.[2][3] Exposure to air and moisture can trigger a slow reaction with oxygen and carbon dioxide, which liberates free iodine.[1][11] This free iodine imparts a faint yellow or reddish tint to the otherwise white crystals.[1][6][12] Therefore, any discoloration is a primary visual indicator that your sample is no longer pure and has likely absorbed water. Clumping or the appearance of a wet slurry are more severe signs of hydration and deliquescence.
Question: How does the hydration level of calcium iodide impact experimental results?
Answer: The presence of water can have profound, often detrimental, effects on experimental outcomes:
-
Stoichiometric Inaccuracy: When you weigh hydrated CaI₂, a significant portion of the mass is water, not the active reagent. This leads to incorrect molar calculations and can drastically alter reaction kinetics or yield.
-
Unwanted Side Reactions: Water is a reactive molecule that can act as a nucleophile or a proton source, leading to unintended side reactions, catalyst deactivation, or degradation of sensitive reagents.
-
Altered Solubility and Physical Properties: The hydration state affects the salt's solubility in various organic solvents.[1][2][11][12] The presence of water can change the solvation shell around the calcium ion (Ca²⁺), influencing its reactivity.[13][14]
Section 2: Troubleshooting Guide - Common Hydration-Related Issues
This section provides direct answers and actionable solutions to specific problems encountered during experiments.
Problem: My supposedly anhydrous CaI₂ has turned yellow and is clumping. What happened and is it salvageable?
Answer: This is a classic sign of exposure to ambient air. The clumping is due to the absorption of water (hygroscopy), and the yellow color is from the liberation of iodine due to a slow reaction with air (O₂ and CO₂).[1][12]
Causality: The ionic bonds in the CaI₂ lattice have a strong affinity for the polar water molecules. Once water is present, it can facilitate the oxidation of iodide ions.
Solution:
-
For Non-Critical Applications: If your experiment can tolerate trace amounts of water and impurities, you may still be able to use the material, but be aware that your molar calculations will be inaccurate.
-
For High-Purity Applications: The material must be repurified or dried. A common laboratory method is to dissolve the salt in acetone, followed by recrystallization and drying under vacuum.[9] For removing water, thermal dehydration under vacuum is a viable option (See Protocol 3.1). Crucially, the material must be stored in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) or under an inert atmosphere (e.g., in a glovebox) immediately after purification. [9]
Problem: My reaction is extremely sensitive to water. How do I properly prepare and handle anhydrous CaI₂ to ensure my experiment stays dry?
Answer: For moisture-sensitive applications, rigorous anhydrous technique is non-negotiable.
Causality: The deliquescent nature of CaI₂ means it will rapidly pull water from the air, from solvents, and from the surface of glassware.[1][8]
Solution Workflow:
-
Source Material: Start with a freshly opened bottle of high-purity anhydrous CaI₂ from a reputable supplier.
-
Inert Atmosphere Handling: All manipulations (weighing, transferring, adding to the reaction) must be performed inside a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, use Schlenk line techniques.
-
Solvent Purity: Use a properly dried, anhydrous-grade solvent. Even sealed commercial solvents can accumulate water over time. It is best practice to dry and distill solvents in-house before use (See Protocol 3.4).
-
Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120°C for several hours and cooling under a stream of dry inert gas or in a desiccator is standard procedure. Flame-drying glassware under vacuum is also a common and effective technique.
-
Storage: Store the stock container of CaI₂ inside a glovebox or a tightly sealed desiccator containing a high-efficiency desiccant.
Caption: General workflow for water determination by Karl Fischer titration.
Protocol 3.3: Azeotropic Distillation for Solvent Drying
Objective: To remove trace water from a solvent (e.g., toluene) intended for use in a CaI₂ reaction.
Principle: An "entrainer" solvent (e.g., toluene) is added, which forms a low-boiling azeotrope with water. [15][16]An azeotrope is a mixture that boils at a constant temperature and with a constant composition. [17]By distilling this azeotrope, water is effectively removed from the system.
Methodology:
-
Assemble a distillation apparatus with a Dean-Stark trap. Ensure all glassware is meticulously dried.
-
Charge the distillation flask with the solvent to be dried (e.g., ethanol) and an appropriate entrainer (e.g., toluene or benzene). [17]3. Add a drying agent (e.g., sodium metal, calcium hydride) to the flask to scavenge the bulk of the water.
-
Heat the mixture to reflux. The water/toluene azeotrope will vaporize and condense into the Dean-Stark trap.
-
In the trap, the condensed liquid will separate into two phases because water and toluene are immiscible. The denser water will sink to the bottom of the graduated arm of the trap. [16]6. The upper toluene layer will overflow and return to the distillation flask.
-
Continue the distillation until no more water collects in the arm of the trap.
-
The solvent remaining in the distillation flask is now anhydrous and can be distilled directly into the reaction vessel under an inert atmosphere.
Section 4: Data & Visualization Hub
Table 1: Physical Properties of Anhydrous vs. Hydrated Calcium Iodide
| Property | Anhydrous Calcium Iodide (CaI₂) | Calcium Iodide Tetrahydrate (CaI₂·4H₂O) |
| Molar Mass | 293.89 g/mol [1][11] | 365.95 g/mol [1] |
| Appearance | White crystalline solid [2][3] | White to off-white crystalline solid [4] |
| Melting Point | 779 °C [1][3][11] | Decomposes upon heating |
| Boiling Point | 1100 °C [1][3][11] | Decomposes upon heating |
| Density | 3.956 g/cm³ [1] | Not well-defined, varies |
| Moisture Sensitivity | Highly deliquescent [1][8] | Hygroscopic [4] |
| Solubility | Highly soluble in water, alcohol, acetone [1][2][11][18] | Highly soluble in water [4] |
Diagram: The Process of Deliquescence
Caption: Stepwise process of how solid CaI₂ becomes a liquid solution via deliquescence.
References
-
Calcium iodide - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Calcium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks. (2023, December 19). Retrieved February 23, 2026, from [Link]
-
Calcium Iodide Formula: Explained with Structure, Properties and Uses - Testbook. (n.d.). Retrieved February 23, 2026, from [Link]
-
Calcium Iodide Manufacturers. (n.d.). Retrieved February 23, 2026, from [Link]
-
Calcium Iodide Formula: Properties, Chemical Structure and Uses - Extramarks. (n.d.). Retrieved February 23, 2026, from [Link]
-
CALCIUM IODATE ANHYDROUS - Ataman Kimya. (n.d.). Retrieved February 23, 2026, from [Link]
-
CALCIUM (II) IODIDE - ChemBK. (2025, August 19). Retrieved February 23, 2026, from [Link]
-
Di Tommaso, D., et al. (n.d.). Modelling the effects of salt solutions on the hydration of calcium ions - RSC Publishing. Retrieved February 23, 2026, from [Link]
-
Why CaI2 (calcium iodide) is mostly covalent? Give Reason? - Brainly.in. (2018, October 23). Retrieved February 23, 2026, from [Link]
-
Calcium iodide - Material Safety Data Sheet. (n.d.). Retrieved February 23, 2026, from [Link]
-
Calcium iodide anhydrous - Multichem Exports. (n.d.). Retrieved February 23, 2026, from [Link]
-
Di Tommaso, D., et al. (2025, August 10). Modelling the effects of salt solutions on the hydration of calcium ions - ResearchGate. Retrieved February 23, 2026, from [Link]
-
Zavitsas, A. A. (2005, October 7). Aqueous Solutions of Calcium Ions: Hydration Numbers and the Effect of Temperature. The Journal of Physical Chemistry B - ACS Publications. Retrieved February 23, 2026, from [Link]
-
Badía-Laíño, R., et al. (n.d.). Rapid, Specific Determination of Iodine and Iodide by Combined Solid-Phase Extraction/Diffuse Reflectance Spectroscopy. Retrieved February 23, 2026, from [Link]
-
Synthesis and Applications of CA SR Mixed Iodate Crystals. (n.d.). Retrieved February 23, 2026, from [Link]
-
Azeotropic distillation - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Water Determination (Karl Fischer Method). (n.d.). Retrieved February 23, 2026, from [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques - GWSI. (2024, July 1). Retrieved February 23, 2026, from [Link]
-
Karl Fischer titration - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Azeotropic Distillation - YouTube. (2025, March 10). Retrieved February 23, 2026, from [Link]
-
Rapid determination of iodine content in drinking water by isopropyl sensitization and inductively coupled plasma mass spectrometry. (n.d.). Retrieved February 23, 2026, from [Link]
-
Water Determination (Karl Fischer Method). (n.d.). Retrieved February 23, 2026, from [Link]
-
A Simple and Safe Spectrophotometric Method for Iodide Determination - UI Scholars Hub. (2015, June 20). Retrieved February 23, 2026, from [Link]
- US4204915A - Process for azeotropic distillation - Google Patents. (n.d.).
-
Distillation - Koch Modular. (n.d.). Retrieved February 23, 2026, from [Link]
-
Spectrophotometric method for the determination of iodate using methylene blue as a chromogenic reagent - SciSpace. (n.d.). Retrieved February 23, 2026, from [Link]
-
Spectrophotometric Determination of Iodate in Table Salt - SciELO. (n.d.). Retrieved February 23, 2026, from [Link]
-
Equation for CaI2 + H2O (Calcium iodide + Water) - YouTube. (2018, October 9). Retrieved February 23, 2026, from [Link]
-
(PDF) Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2·9H2O, CaI2·8H2O, CaI2·7H2O and CaI2·6.5H2O - ResearchGate. (2025, August 6). Retrieved February 23, 2026, from [Link]
-
Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration - EPA. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
- 1. Calcium iodide - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. extramarks.com [extramarks.com]
- 4. CAS 71626-98-7: Calcium iodide hydrate | CymitQuimica [cymitquimica.com]
- 5. Calcium iodide anhydrous Exporter | Calcium iodide anhydrous Exporting Company | Calcium iodide anhydrous International Distributor [multichemexports.com]
- 6. Calcium Iodide Manufacturers [iodate.net]
- 7. brainly.in [brainly.in]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. CALCIUM IODIDE HYDRATE | 71626-98-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 12. chembk.com [chembk.com]
- 13. Modelling the effects of salt solutions on the hydration of calcium ions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. gwsionline.com [gwsionline.com]
- 18. Page loading... [wap.guidechem.com]
Validation & Comparative
FTIR spectral analysis of calcium diiodide hydrate vs anhydrous
FTIR Spectral Analysis: Calcium Diiodide ( ) Hydrate vs. Anhydrous
Executive Summary
Calcium Diiodide (
This guide defines the spectral fingerprints required to distinguish these states. The primary distinction lies in the Mid-IR transparency of the anhydrous form versus the strong O-H vibrational modes of the hydrate. A secondary failure mode, hydrolysis , is detectable via a sharp hydroxide peak.
Fundamental Principles & Lattice Dynamics
The Anhydrous Baseline (The "Silent" Spectrum)
Anhydrous
-
Spectral Signature: In a standard 4000–400
scan, pure anhydrous is effectively transparent. Any peaks observed in this region are impurities (water, hydroxides, carbonates, or organics).
The Hydrated State (The "Noise" Spectrum)
The Hydrolysis Pathway (Decomposition)
Prolonged exposure leads to irreversible chemical change, not just hydration:
-
Spectral Consequence: Appearance of a sharp
peak and potentially (visually yellow/brown, though itself is IR inactive, its presence signals the formation of other IR-active surface species).
Comparative Spectral Data
The following table summarizes the diagnostic bands for quality control.
| Spectral Region | Anhydrous | Hydrated | Hydrolyzed/Decomposed ( |
| 3640 | Absent | Absent (masked by broad band) | Sharp, Medium Peak (Free O-H stretch of |
| 3200–3550 | Absent (Baseline flat) | Very Strong, Broad (H-bonded O-H stretch) | Weak to Medium (Residual moisture) |
| 1600–1650 | Absent | Medium, Broad (H-O-H Bending / Scissoring) | Weak (if water present) |
| 1400–1500 | Absent | Absent | Broad Split Peak (Carbonate |
| < 400 | Strong Lattice Modes | Shifted Lattice Modes | Shifted Lattice Modes |
| Visual Appearance | White crystalline powder | Wet slurry / colorless liquid | Yellow/Brown (due to |
Visualization: Degradation & Detection Pathway
The following diagram illustrates the causal link between environmental exposure, chemical state, and spectral output.
Caption: Logical flow from environmental exposure to chemical degradation and associated FTIR spectral fingerprints.
Experimental Protocols
Due to the extreme hygroscopicity of
Method A: Inert Atmosphere ATR (Recommended)
-
Equipment: FTIR Spectrometer with Diamond ATR module inside an Argon/Nitrogen glovebox (
ppm ). -
Protocol:
-
Purge spectrometer optics with dry nitrogen for 30 minutes.
-
Collect background spectrum of the clean diamond crystal.
-
Place
powder on the crystal; apply pressure clamp. -
Valid Result: Spectrum should be a flat line with noise level
. -
Invalid Result: Any broad rise >3000
indicates sample contamination or glovebox failure.
-
Method B: Nujol Mull (Alternative)
-
Context: For labs without glovebox-integrated FTIR.
-
Protocol:
-
Inside Glovebox: Grind
with dry Nujol (mineral oil) in an agate mortar until a smooth paste forms. This coats the particles, slowing moisture uptake. -
Sandwich mull between two dry KBr or CsI windows.
-
Seal edges with tape or paraffin.
-
Transfer quickly to spectrometer.
-
Analysis: Subtract the Nujol spectrum (C-H peaks at 2900, 1460, 1375
). Look for O-H bands in the "windows" between Nujol peaks.
-
Critical Analysis for Researchers
The "False Anhydrous" Trap
A common error is assuming a sample is anhydrous because it is white.
Scintillator Degradation Mechanism
In
-
Observation: A hydrated crystal may still detect radiation but with severely reduced Light Yield (photons/MeV).
-
FTIR Correlation: There is a direct inverse correlation between the integrated area of the 3400
band and the scintillation light yield.
Reversibility
-
Hydration: Reversible via vacuum drying at elevated temperature (
), though crystal integrity (cracking) will occur. -
Hydrolysis: Irreversible. If the sharp 3640
peak ( ) appears, the material must be recrystallized or discarded; drying will not remove the hydroxide impurity.
References
-
NIST Chemistry WebBook. Calcium sulfate, anhydrous (Proxy for Calcium Salt IR). Standard Reference Data. Link
-
Iida, T., et al. (2020). High-light-yield calcium iodide (CaI2) scintillator for astroparticle physics. Nuclear Instruments and Methods in Physics Research Section A. Link
-
SpectraBase. Calcium iodide, hydrated FTIR Spectrum. Wiley Science Solutions. Link
-
Rivas-Murillo, S., et al. Infrared spectrum of calcium hydroxide and carbonation effects.[2] ResearchGate. Link
-
PubChem. Calcium Iodide Hydrate Compound Summary. National Library of Medicine. Link
A Senior Application Scientist's Guide to Validating CaI₂ Structure with Raman Spectroscopy
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing Raman spectroscopy to validate the crystal structure of calcium iodide (CaI₂). We will move beyond procedural lists to explain the causal science behind experimental choices, compare Raman spectroscopy with alternative methods, and provide a self-validating experimental protocol.
The Importance of Structural Validation for Calcium Iodide
Calcium iodide (CaI₂) is an ionic compound that serves as a source of iodine in applications ranging from animal feed and photography to intermediates in organic synthesis.[1] The arrangement of its atoms in the solid state—its crystal structure—is paramount as it dictates the material's physical and chemical properties, including stability, solubility, and reactivity.
At ambient conditions, CaI₂ typically adopts a layered rhombohedral structure (CdI₂-type) belonging to the P-3m1 space group (No. 164).[1][2][3] In this arrangement, each calcium (Ca²⁺) ion is octahedrally coordinated with six iodide (I⁻) anions.[2] However, the existence of other polymorphs, particularly under different pressure or synthesis conditions (e.g., a P-62m structure), necessitates a reliable and accessible method for structural validation.[3] While X-ray Diffraction (XRD) is the gold standard for solving crystal structures, Raman spectroscopy offers a complementary, rapid, and non-destructive probe of local symmetry and vibrational states, making it an invaluable tool for routine validation and quality control.
The Physics of Validation: How Raman Probes Crystal Structure
Raman spectroscopy is an inelastic light scattering technique that provides information about the vibrational modes of a molecule or crystal lattice.[4] When a laser photon interacts with the material, it can excite lattice vibrations (phonons), causing the scattered photon to lose energy. This energy difference, known as the Raman shift, corresponds directly to the energy of the vibrational mode.
The key to structural validation lies in group theory: a crystal's space group and point group symmetries dictate which vibrational modes are "Raman active" and will therefore appear in the spectrum.[5] Each distinct crystal structure (polymorph) possesses a unique set of symmetries, resulting in a characteristic "fingerprint" Raman spectrum. Therefore, by comparing an experimentally obtained spectrum to a known reference, one can confirm the material's crystal structure.
Raman Signatures of the Common CaI₂ Structure (P-3m1)
The common CdI₂-type structure of CaI₂ (space group P-3m1) is centrosymmetric. Group theory predicts two Raman-active, first-order phonon modes for this structure:
-
A₁g Mode: An out-of-plane vibration where the iodide anions move against each other along the crystallographic c-axis. This is typically the most intense peak.
-
E₉ Mode: An in-plane shearing vibration where the layers of iodide anions slide against each other.
Experimental data for CaI₂ identifies a strong, characteristic Raman band at approximately 125 cm⁻¹ , which is assigned to the symmetric A₁g stretching mode.[2] By analogy with the isostructural cadmium iodide (CdI₂), which shows its A₁g mode around 110 cm⁻¹ and its E₉ mode at a lower frequency around 45 cm⁻¹, the E₉ mode for CaI₂ is expected at a lower wavenumber, though it may be weaker or harder to resolve depending on instrumentation.[6]
The presence and position of the primary A₁g peak at ~125 cm⁻¹ is the most critical signature for validating the standard P-3m1 structure of CaI₂.
Comparative Analysis: Raman Spectroscopy vs. X-ray Diffraction (XRD)
Both Raman and XRD are powerful techniques for solid-state characterization, but they provide different and often complementary information. Choosing the right tool depends on the specific question being asked.
| Feature | Raman Spectroscopy | X-ray Diffraction (XRD) |
| Fundamental Principle | Inelastic light scattering from molecular/lattice vibrations. | Elastic scattering (diffraction) of X-rays from electron clouds in the crystal lattice. |
| Information Provided | Local structure, chemical bonds, molecular symmetry, and phonon states. Highly sensitive to polymorphism. | Long-range crystallographic order, space group, unit cell dimensions, and atomic positions.[7][8] |
| Sample Requirements | Minimal; can analyze powders, solids, liquids. Can be performed through glass vials. | Requires a well-ordered, crystalline powder or single crystal. Sample grinding is often necessary. |
| Speed & Throughput | Very fast; spectra can often be acquired in seconds to minutes. | Slower; typical scans can take minutes to hours. |
| Sensitivity | Highly sensitive to subtle changes in local symmetry and chemical environment. | The "gold standard" for definitive structure determination but may not distinguish polymorphs with similar unit cells. |
| Limitations | Can be susceptible to fluorescence. Interpretation requires reference spectra or calculations. Not a direct method for solving a new structure. | Requires a crystalline sample. Amorphous materials produce broad, uninformative patterns. |
Synergy in Practice: XRD is used to definitively solve the crystal structure of a new CaI₂ batch or polymorph. Raman spectroscopy is then used as a rapid, high-throughput quality control method to ensure subsequent batches conform to the validated structure, leveraging its speed and sensitivity to the unique vibrational fingerprint.
Experimental Protocol: Acquiring a Validated Raman Spectrum of CaI₂
This protocol is designed as a self-validating system, incorporating steps for calibration and addressing the specific chemical properties of CaI₂.
Causality Note: Calcium iodide is highly deliquescent (readily absorbs water from the air) and can slowly react with oxygen and carbon dioxide, liberating elemental iodine which imparts a yellow color.[1][2] This necessitates careful sample handling to obtain a spectrum of the pure material. Liberated iodine can also cause significant fluorescence, obscuring the Raman signal.
Instrumentation & Setup
-
Spectrometer: A confocal Raman microscope is ideal, allowing for precise focusing and rejection of background signals.[9]
-
Laser: A 532 nm or 785 nm laser is common. Recommendation: Start with 785 nm. The lower energy of the near-infrared laser is less likely to induce fluorescence from any iodine impurities that may have formed.
-
Grating: A grating that provides good resolution in the low-wavenumber region (e.g., below 200 cm⁻¹) is essential (e.g., 600 gr/mm).
-
Detector: A cooled CCD detector for optimal signal-to-noise.
Step-by-Step Methodology
-
System Calibration:
-
Before analysis, verify the spectrometer's wavenumber calibration.
-
Place a silicon (Si) wafer under the microscope.
-
Acquire a spectrum. The Si peak should be centered at 520.7 cm⁻¹. Adjust the calibration if the deviation is > 1 cm⁻¹. This step ensures the trustworthiness of your measured peak positions.
-
-
Sample Preparation (Critical Step):
-
Due to the deliquescent nature of CaI₂, all sample handling should ideally be performed in a low-humidity environment, such as a nitrogen-filled glovebox.
-
Place a small amount of the CaI₂ powder onto a clean glass microscope slide or into a sample cup.[9]
-
Gently press the powder to create a flat surface for analysis. If a glovebox is unavailable, prepare the sample immediately before measurement to minimize atmospheric exposure.
-
-
Data Acquisition:
-
Place the sample slide on the microscope stage.
-
Using the white light illumination, bring the CaI₂ sample surface into focus.
-
Switch to laser illumination. Start with the lowest laser power setting (e.g., <1 mW). High laser power can cause sample heating and degradation.
-
Set the acquisition parameters:
-
Exposure Time: 1-10 seconds
-
Accumulations: 2-5
-
Spectral Center: ~400 cm⁻¹ to ensure the full low-wavenumber region is captured.
-
-
Acquire the spectrum.
-
Optimization: Gradually increase laser power and/or exposure time to maximize the signal-to-noise ratio of the CaI₂ peaks without inducing excessive fluorescence or sample damage.[4][9] The goal is a clear, strong peak around 125 cm⁻¹ with a stable baseline.
-
-
Data Processing & Validation:
-
If present, perform a baseline correction to remove any broad fluorescence background.
-
Identify the peak positions.
-
Validation Check: Does the spectrum exhibit a strong, sharp peak at or very near 125 cm⁻¹? The presence of this peak is the primary signature confirming the P-3m1 crystal structure.[2]
-
Data Interpretation & Validation Workflow
The following diagrams illustrate the logical workflow for validating the CaI₂ structure and interpreting the results.
Experimental and Validation Workflow
Caption: Workflow for CaI₂ structure validation using Raman spectroscopy.
Spectral Interpretation Logic
Sources
- 1. Calcium iodide - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. researchgate.net [researchgate.net]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. scipp-legacy.pbsci.ucsc.edu [scipp-legacy.pbsci.ucsc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. plus.ac.at [plus.ac.at]
Publish Comparison Guide: Thermogravimetric Analysis of Calcium Iodide Hydrate
This guide provides an advanced technical analysis of the thermogravimetric behavior of calcium iodide hydrate (
Executive Summary
Calcium iodide hydrate (
This guide delineates the specific thermal decomposition pathways of
Material Characterization & Physicochemical Context
Before interpreting TGA curves, one must understand the starting material's instability.
| Property | Calcium Iodide ( | Calcium Bromide ( | Calcium Chloride ( |
| Common Hydrate | Hexahydrate ( | Hexahydrate ( | Hexahydrate ( |
| Melting Point (Hydrate) | ~42°C (Decomposes) | ~34°C | ~30°C |
| Anhydrous Melting Pt. | 779°C | 730°C | 772°C |
| Hydrolysis Risk | High (Releases | Moderate | Low |
| Anionic Radius | 220 pm ( | 196 pm ( | 181 pm ( |
Key Insight: The large iodide ion creates a weaker lattice energy in the anhydrous state but a highly energetic hydration shell. The energy required to remove the final water molecules often overlaps with the energy required to break the
Experimental Protocol: The Self-Validating System
Standard TGA protocols often fail for
Step-by-Step Methodology
-
Sample Preparation (Glovebox Mandatory):
-
Environment: Argon-filled glovebox (
ppm ). -
Crucible Selection: Platinum (
) or Alumina ( ). Note: Pt is preferred for inertness, but avoid if reducing conditions with organic residues are present. -
Loading: Hermetically seal the crucible with a pierced lid (laser-drilled pinhole ~50
) to create a "self-generated atmosphere" that slows dehydration kinetics, allowing for better step separation.
-
-
Instrument Setup:
-
Carrier Gas: Ultra-high purity Helium or Argon (Flow: 50-100 mL/min). Nitrogen is acceptable but Ar is denser and provides better blanketing.
-
Purge: Minimum 30-minute purge before heating to remove residual air from the furnace.
-
Heating Program:
-
Equilibration: Hold at 30°C for 10 min.
-
Ramp: 2°C/min to 150°C (Slow ramp for dehydration).
-
Ramp: 5°C/min to 800°C (Faster ramp for decomposition).
-
-
-
Validation Check (The "Self-Check"):
-
Mass Balance Calculation: If starting with
(MW 402 g/mol ), the theoretical mass remaining for anhydrous (MW 294 g/mol ) should be 73.1% . -
Failure Mode: If the final mass plateau is significantly lower (e.g., <20%), the sample has oxidized to
(MW = 56 g/mol ) or volatilized .
-
Visualizing the Workflow
Caption: Workflow ensuring sample integrity from storage to analysis, preventing pre-test hydration.
TGA Curve Analysis: Dehydration vs. Decomposition
The TGA curve of Calcium Iodide Hydrate typically exhibits three distinct regions.
Region I: Dehydration (40°C – 250°C)
Unlike stable salts,
-
Step 1 (40°C - 100°C): Loss of non-coordinated / surface water. The curve shows a rapid initial drop.
-
Step 2 (100°C - 200°C): Stepwise loss of coordinated water molecules (
). -
Critical Observation: In this region, a mass loss of ~27% confirms the transition from Hexahydrate to Anhydrous.
Region II: The "Danger Zone" (250°C – 450°C)
This is where
-
Scenario A (Inert/Dry): A stable mass plateau is observed. The anhydrous salt is stable.
-
Scenario B (Trace Moisture/Air): A gradual mass loss continues. This is hydrolysis :
Detection: If coupled with Mass Spectrometry (TGA-MS), look for signals at m/z = 128 (HI) rather than just m/z = 18 ( ).
Region III: High-Temperature Decomposition (>500°C)
-
In air,
oxidizes rapidly to and gas. -
In inert gas, the salt eventually melts (~779°C) and volatilizes.
Dehydration Pathway Diagram
Caption: Thermal reaction pathways showing the desired dehydration versus the undesired hydrolysis/oxidation.
Comparative Performance Guide
For researchers selecting a halide carrier or catalyst, the thermal stability profile is the deciding factor.
| Feature | Calcium Iodide ( | Calcium Bromide ( | Calcium Chloride ( |
| Dehydration Onset | Very Low (~40°C) | Low (~50°C) | Moderate (~70°C) |
| Intermediate Stability | Poor (Unstable intermediates) | Moderate (Stable Monohydrate) | Good (Stable Mono/Dihydrates) |
| Oxidation Resistance | Poor (Oxidizes >300°C in air) | Moderate | Excellent (Stable >800°C) |
| Hygroscopicity | Extreme (Deliquesces in minutes) | High | High |
| Primary Application | Scintillators, HI source | Drilling fluids, Neuro-drugs | Desiccants, De-icing |
Recommendation:
-
Use
if thermal stability in air is required. -
Use
as a middle ground for density/solubility without extreme oxidation risk. -
Use
only if the iodide ion is chemically necessary (e.g., for high light yield in scintillators or specific catalytic activity). Strict atmosphere control is non-negotiable.
References
-
National Institutes of Health (NIH) / PubMed. "Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates." Acta Crystallographica Section C. Available at: [Link]
-
American Chemical Society (ACS). "Understanding Hydration Transitions of CaBr2." Crystal Growth & Design. Available at: [Link][1]
-
PrepChem. "Synthesis of calcium iodide hexahydrate." (Describing vacuum drying protocols). Available at: [Link]
-
Wikipedia. "Calcium Iodide." (General physical properties and decomposition reactions). Available at: [Link]
Sources
A Researcher's Guide to the Comparative Solubility of Alkaline Earth Metal Iodides
For professionals in chemical research and drug development, a nuanced understanding of the properties of inorganic salts is paramount. Among these, the solubility of alkaline earth metal iodides (BeI₂, MgI₂, CaI₂, SrI₂, and BaI₂) presents a compelling case study in the delicate balance of physicochemical forces. This guide provides an in-depth comparison of their aqueous solubilities, grounded in thermodynamic principles and supported by experimental data and protocols.
The Theoretical Framework: A Duality of Forces
The dissolution of an ionic salt in water is not a simple event but rather an energetic competition between two fundamental forces: Lattice Energy and Hydration Energy . The overall enthalpy of solution (ΔH°sol) is the sum of these two opposing enthalpies. A compound's solubility is favored when this value is exothermic (negative) or only slightly endothermic (positive).
-
Lattice Energy (ΔH°L): This is the energy required to break one mole of a solid ionic compound into its constituent gaseous ions. It is an endothermic process (ΔH°L > 0). Lattice energy is strongest for small, highly charged ions.
-
Hydration Energy (ΔH°hyd): This is the energy released when one mole of gaseous ions is dissolved in sufficient water to give an infinitely dilute solution. It is an exothermic process (ΔH°hyd < 0). Like lattice energy, hydration energy is greatest for small, highly charged ions that can strongly attract the polar water molecules.
As we descend the alkaline earth metals (Group 2), the cationic radius increases (Be²⁺ < Mg²⁺ < Ca²⁺ < Sr²⁺ < Ba²⁺). This increase in size causes both the lattice energy and the hydration energy to decrease in magnitude. The ultimate solubility trend depends on which of these two energies decreases more rapidly.[1][2] For salts with large anions, such as iodide (I⁻), the change in cation size has a less pronounced effect on the overall inter-ionic distance, meaning the lattice energy does not decrease as sharply as it would for a salt with a small anion.[3] Consequently, the rapid decrease in the cation's hydration energy often becomes the dominant factor, leading to a general decrease in solubility down the group.[3][4]
}
Quantitative Solubility Comparison
The aqueous solubilities of the alkaline earth metal iodides show a complex, non-linear trend that challenges simplistic predictions. The data highlights the intricate interplay between the thermodynamic factors discussed above.
| Compound | Formula | Molar Mass ( g/mol ) | Solubility ( g/100 mL of H₂O) |
| Beryllium Iodide | BeI₂ | 262.82 | Reacts with water[5][6] |
| Magnesium Iodide | MgI₂ | 278.11 | 148 (at 18°C, anhydrous) |
| Calcium Iodide | CaI₂ | 293.89 | 66 (at 20°C) |
| Strontium Iodide | SrI₂ | 341.43 | 177 (at 20°C) |
| Barium Iodide | BaI₂ | 391.14 | 166.7 (at 0°C)[7] |
Note: Solubility values can vary slightly between sources and are temperature-dependent. Values are for anhydrous salts unless otherwise specified.
Analysis of the Trend:
-
Beryllium Iodide (BeI₂): This compound is a significant outlier. Due to the extremely high charge density of the small Be²⁺ ion, BeI₂ has considerable covalent character. It is highly hygroscopic and reacts violently with water, undergoing hydrolysis to form hydroiodic acid and beryllium hydroxide.[6][8][9] Therefore, its "solubility" in the traditional sense of simple dissolution is not applicable.
-
Magnesium to Calcium: A marked decrease in solubility is observed from MgI₂ to CaI₂. This aligns with the theoretical expectation where the decrease in hydration energy outweighs the decrease in lattice energy.
-
Calcium to Strontium: The trend unexpectedly reverses, with the solubility of SrI₂ being significantly higher than that of both its neighbors, CaI₂ and BaI₂. This anomaly underscores the limitations of explaining solubility trends solely through generalized enthalpy changes; specific ion-solvent interactions and entropy effects can play a crucial role.[1]
-
Strontium to Barium: The solubility decreases again from SrI₂ to BaI₂, resuming the expected trend where the diminishing hydration energy of the large Ba²⁺ ion reduces solubility.
Experimental Protocol: Polythermal Method for Solubility Determination
To validate and expand upon existing data, a robust experimental protocol is essential. The polythermal method, which determines the saturation temperature for a solution of known concentration, is a reliable approach for constructing a solubility curve.
Objective: To determine the solubility of an alkaline earth metal iodide (e.g., Calcium Iodide) at various temperatures and construct its solubility curve.
Materials:
-
Anhydrous Calcium Iodide (CaI₂)
-
Deionized water
-
Digital balance (±0.001 g)
-
Calibrated digital thermometer (±0.1°C)
-
Large test tubes
-
Heating apparatus (hot plate with a water bath)
-
Magnetic stirrer and stir bars
-
Buret (±0.02 mL)
Methodology:
-
Preparation of a Stock Solution:
-
Accurately weigh approximately 10 g of anhydrous CaI₂ into a large, clean test tube.
-
Rationale: Starting with a known mass of solute is the foundation for all subsequent concentration calculations. The anhydrous form is used to avoid errors from hydrated water content.
-
-
Initial Saturation Point:
-
Using a buret, add precisely 5.00 mL of deionized water to the test tube.
-
Place the test tube in the water bath on the hot plate and add a magnetic stir bar.
-
Heat the solution gently while stirring until all the CaI₂ has completely dissolved.
-
Rationale: Heating increases the solubility to ensure all the initial salt dissolves, creating an unsaturated solution at a high temperature.
-
-
Determining Saturation Temperature:
-
Once dissolved, remove the test tube from the heat and place it in a test tube rack.
-
Insert the digital thermometer into the solution, ensuring the tip is submerged but not touching the glass.
-
Allow the solution to cool slowly while stirring continuously.
-
Rationale: Slow, consistent cooling prevents supersaturation, where the solution temporarily holds more solute than its equilibrium limit. Stirring ensures thermal homogeneity.
-
Carefully observe the solution. Record the exact temperature at which the first sign of persistent crystal formation (recrystallization) appears. This is the saturation temperature for this specific concentration.
-
-
Generating Subsequent Data Points:
-
Add another precise aliquot of deionized water (e.g., 1.00 mL) to the same test tube using the buret.
-
Repeat steps 2 and 3: reheat to dissolve, then cool and record the new, lower saturation temperature.
-
Rationale: Each addition of solvent dilutes the solution, lowering its saturation temperature and providing a new data point for the solubility curve.
-
-
Data Analysis:
-
For each data point, calculate the solubility in grams of CaI₂ per 100 g of H₂O. (Note: Density of water ≈ 1 g/mL).
-
Plot the calculated solubilities (y-axis) against their corresponding saturation temperatures (x-axis) to construct the solubility curve.
-
}
Conclusion
The solubility of alkaline earth metal iodides is a prime example of how periodic trends are governed by a complex balance of competing energetic factors. While a general decrease in solubility down the group is anticipated due to diminishing hydration energies, the actual data reveals a more complicated, non-linear pattern, particularly the high solubility of strontium iodide. Furthermore, the unique covalent character and reactivity of beryllium iodide set it apart from its congeners. For researchers, these nuances are critical, as they directly influence the selection of materials for aqueous applications, from catalyst preparation to the formulation of therapeutic agents. The experimental protocol outlined provides a robust framework for independently verifying and exploring these essential physicochemical properties.
References
-
Kiper, R. A. (n.d.). barium iodate. Chemistry & Toxicology. Retrieved from [Link]
-
BYJU'S. (n.d.). Barium Iodide Structural Formula. Retrieved from [Link]
-
Clark, J. (2023). Problems in explaining the solubility of Group 2 compounds. Chemguide. Retrieved from [Link]
-
Chemistry Learner. (2011). Barium Iodide Formula, Properties, Solubility, Dihydrate, MSDS. Retrieved from [Link]
-
IITian Academy. (n.d.). 27.1 Similarities and trends in the properties of the Group 2 Study Notes. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Trends of Alkaline Earth Metals. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). Notes - 27 Group 2 - CAIE Chemistry A-level. Retrieved from [Link]
-
Kiper, R. A. (n.d.). beryllium iodide. Chemistry & Toxicology. Retrieved from [Link]
-
Bionity.com. (n.d.). Beryllium iodide. Retrieved from [Link]
-
askIITians. (n.d.). Alkaline Earth Metals and their Compounds(Group IIA or 2, ns²). Retrieved from [Link]
-
Wikipedia. (n.d.). Barium iodide. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 27.1 Similarities and trends in the properties of the Group 2 Study Notes [iitianacademy.com]
- 3. chembaseacademy.com [chembaseacademy.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. beryllium iodide [chemister.ru]
- 6. Beryllium_iodide [bionity.com]
- 7. byjus.com [byjus.com]
- 8. BERYLLIUM IODIDE CAS#: 7787-53-3 [m.chemicalbook.com]
- 9. BERYLLIUM IODIDE | 7787-53-3 [chemicalbook.com]
A Spectroscopic Showdown: Unveiling the Intrinsic Differences Between Calcium Iodide and Magnesium Iodide
For the Researcher's Bench: A Comparative Guide to the Spectroscopic Signatures of CaI₂ and MgI₂
In the realm of inorganic chemistry and materials science, calcium iodide (CaI₂) and magnesium iodide (MgI₂) serve as important precursors and reagents. While both are alkaline earth metal iodides, the seemingly subtle difference in their cationic component—calcium versus magnesium—gives rise to distinct physicochemical properties that are vividly reflected in their spectroscopic profiles. This guide offers an in-depth spectroscopic comparison of CaI₂ and MgI₂, providing researchers, scientists, and drug development professionals with the foundational knowledge to distinguish and characterize these compounds. We will delve into the theoretical underpinnings and present available experimental data to illuminate the causal relationships between their atomic and electronic structures and their spectroscopic behavior.
At a Glance: Fundamental Physicochemical Properties
Before delving into the spectroscopic nuances, a summary of the key physical and structural properties of anhydrous CaI₂ and MgI₂ provides a crucial foundation for understanding their differing spectroscopic behaviors. The smaller ionic radius and higher charge density of the Mg²⁺ cation compared to Ca²⁺ are central to many of the observed differences.
| Property | Calcium Iodide (CaI₂) | Magnesium Iodide (MgI₂) | Influence on Spectroscopy |
| Molar Mass | 293.89 g/mol [1][2] | 278.11 g/mol [3] | Affects vibrational frequencies (lighter mass leads to higher frequency, all else being equal). |
| Crystal Structure | Rhombohedral, hP3[4] | Hexagonal[5][6] | The crystal lattice symmetry dictates the number and activity of vibrational modes (IR and Raman). |
| Melting Point | 779 °C[2][4] | 637 °C (decomposes)[3][5] | Reflects the lattice energy and bond strength. |
| Boiling Point | 1100 °C[4][7] | ~909 °C (estimated, decomposes)[3] | Indicates the strength of the intermolecular forces in the liquid state. |
| Solubility in water | Highly soluble[1][2][8] | Highly soluble[3][5][9] | While both are soluble, differences in hydration enthalpy can be probed by spectroscopic methods in solution. |
| Lattice Energy | 1971 kJ/mol | 2293 kJ/mol | A higher lattice energy for MgI₂ suggests stronger ionic bonding and a more rigid lattice, which will influence vibrational frequencies. |
Vibrational Spectroscopy: A Tale of Two Cations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule or crystal lattice. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them. The primary distinction between CaI₂ and MgI₂ in this context arises from the different mass and polarizing power of the Ca²⁺ and Mg²⁺ cations.
The Influence of Cation Size and Mass
The Mg²⁺ ion is significantly smaller and lighter than the Ca²⁺ ion. This has a direct impact on the vibrational frequencies of the metal-iodide (M-I) bonds. In a simplified diatomic model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. While a crystal lattice is more complex, this fundamental principle still holds: the lighter Mg-I bonds are expected to vibrate at higher frequencies than the heavier Ca-I bonds, assuming similar bond force constants.
However, the bond strength is not identical. The higher charge density of Mg²⁺ leads to a stronger electrostatic attraction with the iodide anions, resulting in a higher lattice energy for MgI₂ (2293 kJ/mol) compared to CaI₂ (1971 kJ/mol). This stronger bonding would also contribute to higher vibrational frequencies for MgI₂.
Experimental Insights and Theoretical Predictions
Calcium Iodide (CaI₂): Experimental spectroscopic data for solid CaI₂ is available.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands at approximately 340 cm⁻¹ and 285 cm⁻¹ corresponding to Ca-I stretching vibrations.[4]
-
Raman Spectroscopy: Reveals a strong band at 125 cm⁻¹ which is assigned to the symmetric stretching mode.[4]
Magnesium Iodide (MgI₂): Direct experimental vibrational spectra of pure, solid MgI₂ are less readily available in the literature. However, we can make informed predictions based on theoretical calculations and data from related compounds.
A study on matrix-isolated magnesium dihalides provides some insight, although the frequencies will be shifted in the solid state due to crystal lattice effects. For MgI₂ isolated in an argon matrix, vibrational frequencies have been observed, though a definitive assignment for the solid state is not provided in the available search results.
Given the higher lattice energy and the lighter mass of the magnesium cation, it is theoretically predicted that the IR and Raman active M-I vibrational modes for solid MgI₂ will occur at higher frequencies compared to those of CaI₂.
dot graph TD { A[Cation Properties] --> B{Bond Strength & Reduced Mass}; B --> C{Vibrational Frequencies}; D[Mg²⁺: Smaller, Lighter, Higher Charge Density] --> E[Stronger Mg-I Bonds, Lower Reduced Mass]; F[Ca²⁺: Larger, Heavier, Lower Charge Density] --> G[Weaker Ca-I Bonds, Higher Reduced Mass]; E --> H[Higher Vibrational Frequencies for MgI₂]; G --> I[Lower Vibrational Frequencies for CaI₂]; } caption="Influence of Cation Properties on Vibrational Frequencies"
Electronic Spectroscopy: Probing the Band Gap
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a material. For ionic solids like CaI₂ and MgI₂, this typically involves the excitation of an electron from the valence band, primarily composed of iodide p-orbitals, to the conduction band, which is formed from the empty orbitals of the metal cation. The energy required for this transition is the band gap energy.
Key Factors Influencing the Band Gap:
-
Ionicity and Covalent Character: While predominantly ionic, the M-I bond will have some degree of covalent character. The greater polarizing power of the smaller Mg²⁺ ion can induce more covalency in the Mg-I bond compared to the Ca-I bond. An increase in covalent character can lead to a smaller band gap.
-
Lattice Energy: A higher lattice energy, as seen in MgI₂, indicates a more stable crystal lattice, which can correlate with a larger energy separation between the valence and conduction bands, and thus a wider band gap.
Spectroscopic Observations:
-
Calcium Iodide (CaI₂): Pure CaI₂ does not absorb in the visible region, appearing as a white solid.[4] Its absorption is in the ultraviolet region, consistent with a wide band gap material. The calculated band gap for CaI₂ is approximately 3.898 eV.
-
Magnesium Iodide (MgI₂): Similar to CaI₂, pure MgI₂ is a white crystalline solid, indicating no significant absorption in the visible spectrum.[3] This suggests that it also possesses a wide band gap. Theoretical calculations are required to determine the precise band gap energy of MgI₂ for a direct comparison with CaI₂. The higher lattice energy of MgI₂ would suggest a potentially wider band gap than CaI₂.
It is important to note that both compounds can appear yellowish due to the liberation of elemental iodine upon exposure to air and light, which does absorb in the visible region.[2][4]
dot graph ER { node [shape=box, style=rounded] Valence_Band [label="Valence Band (Iodide p-orbitals)"] Conduction_Band [label="Conduction Band (Cation empty orbitals)"] Band_Gap [label="Band Gap (Eg)", shape=diamond]
} caption="Electronic Transitions in Alkaline Earth Iodides"
Experimental Protocols
To empirically validate the theoretical comparisons, the following are generalized protocols for acquiring vibrational spectra of solid CaI₂ and MgI₂. Both compounds are hygroscopic and should be handled in a dry environment (e.g., a glovebox).
Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the anhydrous iodide salt with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the far-IR region (e.g., 50-600 cm⁻¹) to observe the M-I vibrations.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Protocol 2: Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the anhydrous iodide salt in a capillary tube or on a microscope slide.
-
-
Data Acquisition:
-
Focus the laser of the Raman spectrometer onto the sample.
-
Acquire the Raman spectrum, ensuring an appropriate laser wavelength and power to avoid sample degradation.
-
Collect the spectrum over a suitable range to capture the low-frequency M-I vibrational modes.
-
dot graph G { rankdir=LR; node [shape=box, style=rounded]; subgraph "FT-IR Spectroscopy" { A[Grind Sample with KBr] -> B[Press into Pellet]; B -> C[Acquire Background Spectrum]; C -> D[Acquire Sample Spectrum]; } subgraph "Raman Spectroscopy" { E[Place Sample in Holder] -> F[Focus Laser]; F -> G[Acquire Raman Spectrum]; } } caption="Experimental Workflow for Vibrational Spectroscopy"
Conclusion: Distinguishing Features and Future Directions
The spectroscopic comparison of calcium iodide and magnesium iodide reveals distinct differences rooted in the fundamental properties of their respective cations. The smaller size, lower mass, and higher charge density of Mg²⁺ compared to Ca²⁺ lead to a stronger, more rigid lattice in MgI₂ with a higher lattice energy. This translates into predicted higher frequency vibrational modes for MgI₂ in both IR and Raman spectroscopy compared to the experimentally observed frequencies for CaI₂. Both compounds are wide band gap materials with their primary electronic absorptions in the UV region.
While a solid theoretical framework allows for these predictions, the scarcity of direct experimental spectroscopic data for pure, solid MgI₂ highlights an area for future research. Ab initio calculations, such as those based on Density Functional Theory (DFT), would be invaluable in providing a more quantitative and detailed comparison of the vibrational and electronic properties of these two important alkaline earth metal iodides. Such studies would not only confirm the predictions made in this guide but also provide deeper insights into the subtle interplay of ionic and covalent character in these seemingly simple ionic compounds.
References
Please note that while the following links were valid at the time of generation, the content of external websites may change.
- Vertex AI Search. (2026). calcium iodide.
- Grokipedia. (n.d.). Magnesium iodide.
- Vertex AI Search. (2026). CaI2 properties.
- Wikipedia. (2026). Magnesium iodide.
- Physics Wallah. (2023, October 13). Magnesium Iodide Formula, Structure and Properties.
- Testbook. (n.d.). Calcium Iodide Formula: Explained with Structure, Properties and Uses.
- AMERICAN ELEMENTS. (n.d.). Calcium Iodide.
- Axiom Chemicals Pvt. Ltd. (n.d.). Calcium Iodide.
- Wikipedia. (2026). Calcium iodide.
- Physics Wallah. (2023, September 25). Calcium Iodide Formula : Concepts, Formulas and Properties.
- Chem-Impex. (n.d.). Magnesium iodide.
- BYJU'S. (n.d.). Calcium Iodide Formula.
- ChemicalBook. (n.d.). CALCIUM IODIDE CAS#: 10102-68-8.
- ChemicalBook. (n.d.). 10377-58-9(MAGNESIUM IODIDE) Product Description.
- Extramarks. (n.d.). Magnesium Iodide Formula: Properties, Chemical Structure and Uses.
- Testbook. (n.d.). Magnesium Iodide Formula: Know Structure, Properties, Uses & More.
- Watson International. (n.d.). Magnesium Iodide (MgI2) CAS 10377-58-9.
- YouTube. (2021, May 10).
- YouTube. (2022, July 23).
- bionity.com. (n.d.). Magnesium iodide.
- Wikipedia. (2026). Magnesium iodide.
Sources
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- 9. Diffuse reflectance spectroscopy - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
